2-(2-Acetamidoethoxy)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-acetamidoethoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-5(8)7-2-3-11-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFNGWLVKATGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765249-88-5 | |
| Record name | 2-(2-acetamidoethoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical structure and properties of 2-(2-Acetamidoethoxy)acetic acid
An In-depth Technical Guide to 2-(2-Acetamidoethoxy)acetic Acid and its Amino Precursor
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Scarcity and Derivatization
In the landscape of chemical compounds utilized in advanced research, it is not uncommon to encounter molecules with sparse documentation. The subject of this guide, 2-(2-Acetamidoethoxy)acetic acid , is one such compound, with limited readily available public data. However, its chemical structure points to a direct and highly relevant relationship with a well-characterized parent molecule: 2-(2-aminoethoxy)acetic acid .
This guide, therefore, adopts a dual-pronged approach rooted in practical chemical principles. We will first provide a comprehensive overview of the foundational compound, 2-(2-aminoethoxy)acetic acid, covering its structure, properties, synthesis, and established applications. Subsequently, we will delve into the synthesis and projected properties of its N-acetylated derivative, 2-(2-acetamidoethoxy)acetic acid. This comparative analysis will not only illuminate the specific characteristics of the target molecule but also serve as a case study in how a common chemical modification—N-acetylation—is strategically employed to modulate molecular properties for applications in drug development and beyond.
Part 1: The Core Compound: 2-(2-Aminoethoxy)acetic Acid
2-(2-Aminoethoxy)acetic acid is a bifunctional molecule that features both a primary amine and a carboxylic acid, connected by an ether linkage. This structure makes it a valuable building block in various scientific disciplines.
Chemical Identity and Structure
This compound is unambiguously identified by several key descriptors, ensuring clarity in research and procurement.
| Identifier | Value |
| IUPAC Name | 2-(2-aminoethoxy)acetic acid[1] |
| CAS Number | 10366-71-9[1][2][3] |
| Molecular Formula | C₄H₉NO₃[1] |
| InChI Key | GNRLUBOJIGSVNT-UHFFFAOYSA-N[1][3] |
| Canonical SMILES | C(COCC(=O)O)N[1] |
digraph "2-(2-aminoethoxy)acetic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="NH₂", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="CH₂"]; C2 [label="CH₂"]; O1 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C3 [label="CH₂"]; C4 [label="C", style=filled, fillcolor="#F1F3F4"]; O2 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O3 [label="OH", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];
// Edges for bonds N1 -- C1 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- O1 [len=1.5]; O1 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- O2 [len=1.0, style=double]; C4 -- O3 [len=1.5]; }
Caption: Chemical structure of 2-(2-aminoethoxy)acetic acid.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications.
| Property | Value | Source |
| Molecular Weight | 119.12 g/mol | [1][2][3] |
| Appearance | White solid | |
| Melting Point | 177°C to 179°C | [3] |
| Solubility | Soluble in water | |
| pKa (predicted) | ~3.5 (carboxylic acid), ~9.5 (amine) |
Synthesis
While several synthetic routes exist, a common laboratory-scale synthesis involves the reaction of 2-(2-aminoethoxy)ethanol with a protected carboxylic acid precursor, followed by deprotection. A generalized workflow is presented below.
Caption: Generalized synthesis workflow for 2-(2-aminoethoxy)acetic acid.
Causality in Synthesis: The protection of the amine group in the initial step is crucial to prevent its reaction during the subsequent oxidation of the alcohol. The choice of protecting group (e.g., Boc) is dictated by its stability under the oxidation conditions and the ease of its removal in the final step.
Applications
The bifunctional nature of 2-(2-aminoethoxy)acetic acid makes it a versatile linker in bioconjugation and drug delivery. It is often used in the synthesis of more complex molecules where a hydrophilic spacer is required.
-
Peptide Modification: It can be incorporated into peptides to modify their solubility and pharmacokinetic properties.
-
Fluorescent Labeling: It serves as a reactant in the synthesis of ammonium ion-selective fluoroionophores.[3]
-
Enzyme Analysis: It is used in the analysis of recognition elements for mitochondrial processing peptidase.[3]
-
Biodegradation Research: It is a known metabolite in the degradation of morpholine by certain bacteria, making it relevant in environmental science and bioremediation studies.[4]
Part 2: The N-Acetylated Derivative: 2-(2-Acetamidoethoxy)acetic Acid
N-acetylation is a fundamental chemical transformation that converts a primary or secondary amine into an acetamide. This modification significantly alters the chemical properties of the parent molecule.
Chemical Identity and Structure
-
IUPAC Name: 2-(2-acetamidoethoxy)acetic acid
-
Molecular Formula: C₆H₁₁NO₄
Caption: Chemical structure of 2-(2-acetamidoethoxy)acetic acid.
Synthesis via N-Acetylation
The conversion of 2-(2-aminoethoxy)acetic acid to its N-acetylated form is a straightforward and high-yielding reaction.
Protocol for N-Acetylation:
-
Dissolution: Dissolve 2-(2-aminoethoxy)acetic acid in an appropriate aqueous solvent, such as a dilute solution of sodium bicarbonate. The weak base deprotonates the carboxylic acid and ensures the amine is in its more nucleophilic free state.[5]
-
Addition of Acetylating Agent: While stirring vigorously, slowly add a slight molar excess of acetic anhydride or acetyl chloride.[6] This reaction should be performed in a well-ventilated fume hood.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, acidify the solution to precipitate the product.
-
Purification: Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., water or ethanol-water mixture) to obtain the pure 2-(2-acetamidoethoxy)acetic acid.
Mechanism of N-Acetylation:
Caption: Simplified mechanism of N-acetylation using acetic anhydride.
Expertise in Practice: The use of a weak base like sodium acetate is critical.[5] It maintains a pH where the amine group is sufficiently deprotonated to be nucleophilic, while not being so basic as to hydrolyze the acetic anhydride too rapidly.[5]
Comparative Physicochemical Properties
The addition of the acetyl group has predictable and significant consequences for the molecule's properties.
| Property | 2-(2-aminoethoxy)acetic acid | 2-(2-acetamidoethoxy)acetic acid (Predicted) | Rationale for Change |
| Molecular Weight | 119.12 g/mol | 161.16 g/mol | Addition of an acetyl group (C₂H₂O). |
| Basicity | Basic (due to -NH₂) | Neutral | The lone pair on the nitrogen is delocalized by the adjacent carbonyl group, significantly reducing its basicity.[7] |
| Hydrogen Bonding | Donor (2 H's) & Acceptor | Donor (1 H) & Acceptor | The number of hydrogen bond donors is reduced, which can affect solubility and intermolecular interactions. |
| Lipophilicity (LogP) | Lower | Higher | The acetyl group increases the hydrocarbon character of the molecule, making it more lipophilic. |
| Reactivity | Nucleophilic amine | Non-nucleophilic amide | The amide is significantly less reactive towards electrophiles than the amine.[7] |
Potential Applications and Rationale
The altered properties of 2-(2-acetamidoethoxy)acetic acid open up new avenues for its application, particularly in drug development.
-
Metabolic Stability: The conversion of a primary amine to an amide can protect it from metabolic degradation by enzymes such as monoamine oxidases. This can lead to a longer in vivo half-life for a drug conjugate.
-
Reduced Off-Target Interactions: The basicity of a primary amine can lead to non-specific binding to negatively charged biological molecules. Neutralizing this charge through acetylation can improve the specificity of a targeted drug.
-
Modulation of Permeability: The increased lipophilicity may enhance the ability of a conjugated molecule to cross cell membranes, potentially improving its bioavailability.
-
Protecting Group: In multi-step syntheses, acetylating an amine can serve as a protecting group to prevent it from participating in unwanted side reactions.[8]
Analytical Characterization
To ensure the identity and purity of both the parent compound and its acetylated derivative, a suite of analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive structural information. For the acetylated product, the appearance of a new singlet in the ¹H NMR spectrum around 2 ppm (corresponding to the -COCH₃ protons) and a downfield shift of the adjacent -CH₂- protons would confirm the modification.
-
Infrared (IR) Spectroscopy: The disappearance of the N-H bending vibrations characteristic of a primary amine and the appearance of a strong amide C=O stretch around 1650 cm⁻¹ would be key indicators of a successful acetylation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight of both compounds, matching their elemental formulas.
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions should be taken:
-
Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compounds in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for specific handling and disposal information. Acetic anhydride and acetyl chloride are corrosive and require careful handling.
Conclusion
While direct information on 2-(2-acetamidoethoxy)acetic acid is limited, a thorough understanding of its chemical nature can be derived from its well-characterized precursor, 2-(2-aminoethoxy)acetic acid, and the fundamental principles of N-acetylation. This guide has demonstrated that by understanding the structure, properties, and reactivity of the parent amine, we can logically deduce the characteristics of its acetylated derivative. The transformation from a basic, hydrophilic amine to a neutral, more lipophilic amide is a powerful tool in the arsenal of medicinal chemists and drug development professionals, enabling the fine-tuning of molecular properties to enhance therapeutic potential. This analytical and comparative approach provides a robust framework for investigating and utilizing less-documented but structurally related chemical entities.
References
-
PubChem. (n.d.). 2-(2-aminoethoxy)acetic Acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). (2-Aminoethoxy)acetic acid, 98%. Retrieved February 15, 2026, from [Link]
-
Various Authors. (2016). What is acetylation of amines?. Quora. Retrieved February 15, 2026, from [Link]
-
Scribd. (n.d.). Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Retrieved February 15, 2026, from [Link]
-
Mako, M., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 493. Retrieved February 15, 2026, from [Link]
-
Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2021). What is the role of sodium acetate in acetylation of primary amine with acetic anhydride?. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (n.d.). Rapid and sensitive detection of multiple microRNAs in cell lysate by surface-enhanced Raman spectroscopy. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2022). Bacterial Biodegradation of Environmental Pollutant "Morpholine"-A Review. Retrieved February 15, 2026, from [Link]
Sources
- 1. 2-(2-aminoethoxy)acetic Acid | C4H9NO3 | CID 11170956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-Aminoethoxy)acetic acid, 98% | Fisher Scientific [fishersci.ca]
- 3. (2-Aminoethoxy)acetic acid, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. quora.com [quora.com]
- 8. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The AEEA Linker: Physicochemical Architecture and Synthetic Protocols in Chemical Biology
Executive Summary
The AEEA linker (8-amino-3,6-dioxaoctanoic acid), often referred to as a "mini-PEG" or PEG2-acid, represents a critical structural motif in modern chemical biology.[1] Unlike polydisperse polyethylene glycols (PEGs), AEEA is a discrete, defined chemical entity that imparts hydrophilicity and flexibility without introducing heterogeneity. This guide details the physicochemical properties of AEEA, its strategic application in PROTAC® and peptide synthesis, and provides a field-validated protocol for its incorporation via Solid Phase Peptide Synthesis (SPPS).[1]
Physicochemical Profile
Precise molecular weight calculations are prerequisite for mass spectrometry validation during synthesis.[1] The table below distinguishes between the free acid form (the effective linker unit in the final conjugate) and the protected reagents used during synthesis.
Table 1: Molecular Specifications of AEEA Derivatives
| Compound Designation | Chemical State | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Function |
| AEEA (Free Acid) | Linker Unit | C₆H₁₃NO₄ | 163.17 | N/A* | The final spacer unit in the conjugate.[1] |
| Fmoc-AEEA-OH | SPPS Reagent | C₂₁H₂₃NO₆ | 385.41 | 166108-71-0 | Standard building block for Fmoc-SPPS.[1] |
| Boc-AEEA-OH | SPPS Reagent | C₁₁H₂₁NO₆ | 263.29 | 166108-72-1 | Building block for Boc-SPPS (less common).[1] |
| AEEA-AEEA | Dimer Reagent | C₁₂H₂₄N₂O₅ | 308.33 | 1143516-05-5 | Extended spacer (PEG4 equivalent).[1] |
*Note: The free acid exists transiently during synthesis or as a substructure. The CAS 163.17 MW refers to the [2-(2-aminoethoxy)ethoxy]acetic acid structure.[1]
Structural Logic
The AEEA unit consists of a short polyethylene glycol chain ending in a carboxylic acid. Its structure can be visualized as: NH2 - CH2 - CH2 - O - CH2 - CH2 - O - CH2 - COOH[1]
This specific length (~9 atoms) is often cited as the "Goldilocks" zone for PROTAC linkers—long enough to bridge E3 ligases and target proteins without inducing the entropic penalties associated with longer, floppy PEG chains.
Strategic Utility in Drug Design
The selection of AEEA over alkyl chains or rigid linkers is driven by specific physicochemical requirements.
Decision Matrix: When to Use AEEA
The following diagram illustrates the logical pathway for selecting AEEA during the design of heterobifunctional molecules (e.g., PROTACs).
Figure 1: Decision matrix for linker selection. AEEA is prioritized when hydrophilicity and defined short-range flexibility are required.[1]
Experimental Protocol: Solid Phase Incorporation
This protocol outlines the coupling of Fmoc-AEEA-OH to a resin-bound peptide or small molecule.[1] It assumes standard Fmoc chemistry conditions.
Reagents Required[1][2][3][4][5]
-
Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).[1]
-
Fmoc-AEEA-OH: 3.0 equivalents relative to resin loading.[1]
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.[1]
-
Base: DIEA (N,N-Diisopropylethylamine).[1]
-
Solvent: DMF (Dimethylformamide), amine-free.[1]
Step-by-Step Workflow
-
Resin Preparation (Swelling)
-
Fmoc Deprotection (The Cycle Start)
-
Activation & Coupling
-
Pre-activation: In a separate vial, dissolve Fmoc-AEEA-OH (3 eq) and HATU (2.9 eq) in minimum DMF. Add DIEA (6 eq).[1]
-
Note: The solution should turn yellow immediately upon adding DIEA, indicating activation.
-
Add the activated solution to the resin.
-
Agitate at Room Temperature for 60–90 minutes .
-
Causality: AEEA is a primary amine (once deprotected) but the coupling is forming an amide bond at its carboxylic tail. The ether oxygens in AEEA can chelate cations; ensure excess base is present to prevent salt formation that slows kinetics.
-
-
Washing & Validation
-
Drain and wash with DMF (5 x 1 min).
-
QC Check: Perform a Kaiser Test.[1] The resin should remain yellow/colorless .
-
Troubleshooting: If the beads are slightly green/blue, repeat the coupling step (Double Coupling) to ensure complete conversion. Incomplete coupling of linkers leads to "deletion sequences" which are difficult to purify.
-
-
Fmoc Removal (Preparing for Next Step)
-
Repeat Step 2 to expose the terminal amine of the AEEA linker for the next ligand attachment.
-
Visualized Synthesis Cycle
Figure 2: SPPS workflow for AEEA incorporation. The QC step is critical to prevent deletion impurities.
Troubleshooting & Analytical Control
Mass Spectrometry Identification
When analyzing the final conjugate via LC-MS, the AEEA linker adds a specific mass shift.[1]
-
Mass Shift (Delta): +145.07 Da (This is the residue mass: 163.17 - 18.01 (H₂O loss during bond formation)).[1]
-
Common Issue: If you observe a mass shift of +163, the ester bond has hydrolyzed, or the coupling failed to dehydrate (rare in SPPS, common in solution phase if workup is poor).
Aggregation Issues
While AEEA improves solubility, multiple sequential AEEA units (e.g., AEEA-AEEA-AEEA) can occasionally undergo "coiling" due to the amphiphilic nature of the ether bonds.[1]
-
Solution: If coupling efficiency drops after the second AEEA unit, switch to Magic Mixture (DCM/DMF/NMP 1:1:1) or elevate temperature to 40°C during coupling.
References
-
Merck/MilliporeSigma. (2024).[1] Fmoc-8-amino-3,6-dioxaoctanoic acid - Product Specification. Retrieved from
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020).[1][3] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312.[1][3] Retrieved from
-
BroadPharm. (2024).[1] AEEA Linker Properties and Applications in ADC/PROTAC. Retrieved from
-
Isidro-Llobet, A., et al. (2009).[1] Amino acid-protecting groups.[1] Chemical Reviews, 109(6), 2455-2504.[1] (Foundational text for Fmoc chemistry). Retrieved from
Sources
Technical Guide: Solubility & Purification of 2-(2-Acetamidoethoxy)acetic Acid
This guide details the solubility profile, physicochemical characteristics, and purification strategies for 2-(2-Acetamidoethoxy)acetic acid (also referred to as N-acetyl-2-(2-aminoethoxy)acetic acid).
This compound represents a specific class of short-chain PEG linkers (PEG1) where the amine terminus is capped with an acetyl group, rendering it a non-zwitterionic, polar organic acid. This modification significantly alters its solubility landscape compared to its free-amine precursor (AEEA), making it more amenable to extraction into organic solvents under acidic conditions.
Executive Summary
2-(2-Acetamidoethoxy)acetic acid is a bifunctional linker used in bioconjugation, PROTAC synthesis, and peptide chemistry. Unlike its zwitterionic precursor, the N-acetylated form possesses a masked amine (acetamide) and a free carboxylic acid. This structural change dictates a specific solubility profile: high affinity for polar protic solvents, moderate affinity for chlorinated solvents and esters (pH-dependent), and insolubility in non-polar hydrocarbons.
Key Application: Its solubility profile allows for a highly efficient "pH-switch" purification method, eliminating the need for expensive chromatographic steps in early-stage synthesis.
Physicochemical Profile
| Property | Value / Description |
| Chemical Name | 2-(2-Acetamidoethoxy)acetic acid |
| Formula | C₆H₁₁NO₄ |
| Molecular Weight | 161.16 g/mol |
| Structure | CH₃-CO-NH-CH₂-CH₂-O-CH₂-COOH |
| Physical State | White to off-white crystalline solid or viscous oil (purity dependent) |
| pKa (Acid) | ~3.5 – 4.0 (Carboxylic acid) |
| LogP (Predicted) | -0.8 to -1.2 (Hydrophilic) |
| H-Bond Donors | 2 (Amide NH, Acid OH) |
| H-Bond Acceptors | 4 (Amide CO, Acid CO, Acid OH, Ether O) |
Solubility Landscape
The solubility of 2-(2-Acetamidoethoxy)acetic acid is governed by the competition between its hydrophilic domains (amide, ether, carboxyl) and its short lipophilic backbone.
Solvent Compatibility Table
| Solvent Class | Specific Solvents | Solubility Rating | Operational Context |
| Polar Protic | Water, Methanol, Ethanol | Excellent | Dissolves freely. Suitable for reaction media but difficult to remove (high BP for water). |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Dissolves freely. Used for coupling reactions (e.g., amide bond formation).[1][] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Critical for Extraction. Soluble, especially when the acid is protonated (pH < 3). |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Critical for Purification. Soluble at reflux; moderate/low at RT. Ideal for recrystallization. |
| Ethers | THF, Dioxane | Good | Soluble. Useful intermediate solvent. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Insoluble | Antisolvent. Used to precipitate the product or wash away non-polar impurities. |
| Ethers (Non-polar) | Diethyl Ether, MTBE | Poor | Often used to induce precipitation from DCM or Methanol. |
Mechanistic Insight
-
The Acetamide Effect: The N-acetyl group breaks the zwitterionic character found in the free amino acid. This increases solubility in organic solvents like DCM and Ethyl Acetate compared to the free amine salt.
-
The pH Dependency: In basic media (pH > 5), the carboxylic acid deprotonates to a carboxylate (
), rendering the molecule water-soluble and organic-insoluble. In acidic media (pH < 3), it exists as the neutral acid ( ), favoring partitioning into organic phases (DCM, EtOAc).
Visualization: Solubility & Workup Logic
Figure 1: Solubility Clustering & Solvent Selection
This diagram categorizes solvents based on their utility in the handling of 2-(2-Acetamidoethoxy)acetic acid.
Caption: Solubility mapping of 2-(2-Acetamidoethoxy)acetic acid. Green zones indicate high solubility; Red zones indicate antisolvents.
Experimental Protocols
Protocol A: The "pH-Switch" Extraction (Purification)
This method exploits the acidity of the carboxylic acid to separate the product from neutral organic impurities and inorganic salts.
Prerequisites:
-
Crude reaction mixture (typically in water or alkaline solution).[3]
-
Solvents: 1N HCl, Ethyl Acetate (EtOAc) or DCM, Brine.
Workflow:
-
Basification (Optional): If the crude is acidic and contains neutral organic impurities, adjust pH to ~9-10 with NaOH. Wash with EtOAc.[3] The product remains in the Aqueous Phase (as carboxylate). Discard organic wash.
-
Acidification: Cool the aqueous phase to 0–5°C. Slowly add 1N HCl (or KHSO₄ solution) until pH reaches 1–2 .
-
Why? Protonation converts the ionic carboxylate into the neutral carboxylic acid, making it lipophilic.
-
-
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x volume) or DCM.
-
Note: EtOAc is preferred for higher purity; DCM has higher extraction efficiency but may pull more impurities.
-
-
Washing: Combine organic layers. Wash once with a small volume of Brine (Sat. NaCl) to remove trapped water.
-
Drying: Dry over Anhydrous Na₂SO₄ or MgSO₄ for 30 minutes. Filter.
-
Isolation: Concentrate under reduced pressure (Rotavap, <40°C) to yield the product as a solid or oil.
Protocol B: Recrystallization (Polishing)
If the product isolated from Protocol A is colored or impure, use this method.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate .
-
Cloud Point: If the solution is clear, slowly add Hexane or Heptane dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.
-
Cooling: Remove from heat. Add a few drops of EtOAc to clear the solution. Allow it to cool slowly to room temperature, then to 4°C (fridge).
-
Filtration: Collect the white crystals via vacuum filtration. Wash with cold Hexane/EtOAc (9:1).
Visualization: Purification Workflow
Figure 2: Acid-Base Extraction Logic
This flowchart details the critical separation steps based on the compound's pKa.
Caption: Step-by-step extraction workflow utilizing the pH-dependent solubility of the carboxylic acid moiety.
References
-
Synthesis and Purification of AEEA Derivatives. Google Patents. US7038078B2. (Describes the general extraction logic for amino-ethoxy-acetic acid derivatives using Ethyl Acetate/Acidic workup).
-
2-(2-(2-Aminoethoxy)ethoxy)acetic acid Properties. ChemicalBook. (Provides solubility data for the homologous PEG2 analog, establishing the baseline for polar organic solubility).
-
Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. Google Patents. CN113896656A. (Details the oxidation and isolation of PEG-acid linkers using DCM/EtOAc extraction).
-
Solubility of Acetic Acid Derivatives. PubChem. 2-(2-aminoethoxy)acetic acid (CID 11170956).
Sources
Methodological & Application
coupling conditions for 2-(2-Acetamidoethoxy)acetic acid in bioconjugation
Application Note: High-Efficiency Coupling of 2-(2-Acetamidoethoxy)acetic Acid (Ac-AEEA) in Bioconjugation
Introduction & Scope
This technical guide addresses the coupling conditions for 2-(2-Acetamidoethoxy)acetic acid (and its structural analogs, often referred to as N-acetyl-AEEA or Ac-PEG-COOH). Unlike standard linkers (e.g., Fmoc-AEEA-OH) used to elongate chains, this molecule features a pre-capped acetamido (N-acetyl) terminus.
Core Applications:
-
Hydrophilic Capping: Used to terminate peptide chains or small molecule drugs with a non-reactive, hydrophilic "tail" to improve water solubility and reduce aggregation.
-
Inert Spacers: Acts as a negative control in linker studies or a "space-filling" modification on protein surfaces to prevent non-specific binding.
-
Solubility Tagging: Conjugation to hydrophobic payloads (e.g., cytotoxic drugs) to improve pharmacokinetics without introducing a reactive amine.
This guide details protocols for activating the free carboxylic acid of Ac-AEEA for coupling to primary amines (Lysine residues, N-termini, or amino-functionalized surfaces).
Chemical Mechanism & Reagent Selection
The coupling of 2-(2-Acetamidoethoxy)acetic acid relies on the activation of its carboxylic acid moiety. Due to the ether oxygen at the
Decision Matrix: Reagent Selection
| Condition | Recommended Reagents | Mechanism | Pros | Cons |
| Organic (SPPS/Small Molecule) | DIC / Oxyma Pure | Carbodiimide + Oxime | Green, high yield, low epimerization. | Not water compatible. |
| Organic (Alternative) | HATU / DIEA | Uronium / Aminium | Extremely fast, high conversion. | Expensive; excess DIEA can cause base-catalyzed side reactions. |
| Aqueous (Proteins/Antibodies) | EDC / Sulfo-NHS | Carbodiimide + NHS Ester | Water-soluble, forms stable intermediate. | Hydrolysis competes with coupling; pH control is critical. |
Workflow Visualization
The following diagram illustrates the critical decision pathways for coupling Ac-AEEA based on the substrate type.
Figure 1: Strategic workflow for coupling Ac-AEEA in organic vs. aqueous environments.
Detailed Experimental Protocols
Protocol A: Solid-Phase Capping (SPPS Integration)
Use this protocol to add Ac-AEEA to the N-terminus of a resin-bound peptide.
Reagents:
-
2-(2-Acetamidoethoxy)acetic acid (Ac-AEEA-OH)
-
DIC (Diisopropylcarbodiimide)
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)[1]
-
DMF (Dimethylformamide, amine-free)
Procedure:
-
Preparation: Calculate 3.0 equivalents (eq) of Ac-AEEA-OH relative to the resin loading.
-
Dissolution: Dissolve Ac-AEEA-OH and 3.0 eq of Oxyma Pure in minimal DMF.
-
Activation: Add 3.0 eq of DIC to the solution. Allow to activate for 2-3 minutes. Note: The solution may turn slightly yellow; this is normal.
-
Coupling: Add the activated mixture to the resin (preswollen in DMF).
-
Incubation: Agitate at room temperature for 60–90 minutes.
-
QC Check: Perform a Kaiser test (ninhydrin). A negative result (colorless beads) indicates successful capping of the N-terminal amines.
-
Washing: Wash resin with DMF (3x) and DCM (3x).
Why this works: DIC/Oxyma is superior to HBTU/HATU for capping because it avoids the formation of guanidinium byproducts that can occur if the activation is slow, and it is safer (non-explosive) compared to HOBt [1].
Protocol B: Aqueous Protein Modification (Solubility Tagging)
Use this protocol to conjugate Ac-AEEA to surface lysines of a protein (e.g., BSA, IgG) to increase hydrophilicity.
Reagents:
-
Ac-AEEA-OH
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.0, 0.5 M NaCl
-
Coupling Buffer: PBS, pH 7.4 (Must be amine-free; no Tris/Glycine)
Procedure:
-
Stock Preparation: Dissolve Ac-AEEA-OH in Activation Buffer to a concentration of 10 mg/mL.
-
Activation (Two-Step Method):
-
Add EDC (10 eq relative to Ac-AEEA) and Sulfo-NHS (25 eq) to the Ac-AEEA solution.
-
Incubate for 15 minutes at Room Temperature (RT).
-
Critical: If possible, quench excess EDC with a small amount of 2-mercaptoethanol (optional, but prevents protein crosslinking) OR proceed immediately to desalting if the protein is sensitive.
-
-
Conjugation:
-
Mix the activated Ac-AEEA-NHS ester with the target protein in Coupling Buffer (PBS).
-
Molar Ratio: Use a 20-50x molar excess of Ac-AEEA over the protein to ensure sufficient surface modification.
-
Incubate for 2 hours at RT or overnight at 4°C.
-
-
Purification: Remove unreacted Ac-AEEA and byproducts using a Desalting Column (e.g., PD-10) or Dialysis Cassette (MWCO appropriate for protein).
-
Validation: Analyze via SDS-PAGE (slight MW shift) or MALDI-TOF MS.
Why this works: The two-step method (Activation at pH 5, Coupling at pH 7.4) maximizes the half-life of the NHS-ester intermediate. Activating at pH 7.4 leads to rapid hydrolysis of the active ester before it can react with the protein [2].
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield (Aqueous) | Hydrolysis of NHS ester | Ensure activation is done in MES (pH 5.0) and mixed immediately with protein. Avoid phosphate buffers during activation. |
| Precipitation during Coupling | Hydrophobic shielding | Although Ac-AEEA is hydrophilic, high concentrations of EDC can cause aggregation. Dilute the reaction mixture. |
| "Gelling" of Resin (SPPS) | Hydrogen bonding | The PEG-like structure can form internal H-bonds. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or heat to 40°C during coupling. |
| Hygroscopicity | Moisture in reagent | Ac-AEEA is hygroscopic. Store in a desiccator. Weigh quickly or use single-use aliquots. |
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 3: Zero-Length Crosslinkers (EDC/NHS Chemistry).
-
BroadPharm. "PEG Linkers and Coupling Conditions." (General reference for PEG-acid properties).
-
Thermo Fisher Scientific. "Crosslinking Technical Handbook." (Protocols for EDC/NHS coupling).
Sources
Application Note: Rational Design and Synthesis of PROTACs Utilizing 2-(2-Acetamidoethoxy)acetic Acid Linkers
Introduction: The Era of Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that has shifted the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1][] Instead of merely blocking a protein's function, PROTACs harness the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS)—to completely eliminate specific disease-causing proteins.[3][4]
A PROTAC is a heterobifunctional molecule composed of three distinct components: a ligand that selectively binds to a Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][5][6] By acting as a molecular bridge, the PROTAC induces the formation of a ternary complex between the POI and the E3 ligase.[3][7] This proximity triggers the E3 ligase to tag the POI with ubiquitin, marking it for recognition and subsequent degradation by the 26S proteasome.[][8] A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target proteins before it is eventually cleared.[1][5]
The linker is far more than an inert spacer; it is a critical determinant of a PROTAC's biological activity.[9][10] Its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex, profoundly influencing degradation efficiency (DC50), selectivity, and physicochemical properties such as solubility and cell permeability.[9][11][12] This guide focuses on the application of 2-(2-Acetamidoethoxy)acetic acid, a hydrophilic and flexible linker, in the rational design and synthesis of potent PROTAC degraders. The ether backbone provides solubility and favorable conformational flexibility, while the terminal acetamido group can participate in hydrogen bonding interactions, potentially influencing ternary complex stability and cellular uptake.
Sources
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. Structure Character and Mechanism of PROteolysis TArgeting Chimeras | Encyclopedia MDPI [encyclopedia.pub]
- 8. Ligands for Target Protein for PROTAC - CD Bioparticles [cd-bioparticles.net]
- 9. chempep.com [chempep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 12. precisepeg.com [precisepeg.com]
Application Note: Enhancing Peptide Solubility with AEEA Spacers
Introduction: The Challenge of Peptide Insolubility
Peptides have emerged as a promising class of therapeutics due to their high specificity and potency. However, their development is often hampered by poor aqueous solubility, a challenge that can lead to difficulties in formulation, administration, and ultimately, bioavailability.[1] Peptide aggregation, driven by hydrophobic interactions and intermolecular hydrogen bonding, is a primary contributor to low solubility. This can result in the loss of the therapeutic agent and unpredictable dosing. To overcome these hurdles, various strategies have been developed, including the incorporation of hydrophilic spacers into the peptide sequence.[2][3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 8-Amino-3,6-dioxaoctanoic acid (AEEA) spacers to improve the solubility of synthetic peptides. AEEA is a short, hydrophilic polyethylene glycol (PEG)-based linker that can be readily incorporated into peptides during solid-phase peptide synthesis (SPPS).[2][4] Its flexible, charge-neutral, and hydrophilic nature makes it an effective tool for disrupting aggregation and enhancing the aqueous solubility of problematic peptide sequences.[2]
Mechanism of Solubility Enhancement by AEEA Spacers
The primary mechanism by which AEEA spacers enhance peptide solubility is through the introduction of hydrophilic ethoxy units into the peptide structure. These ethoxy groups are capable of forming hydrogen bonds with water molecules, effectively creating a hydration shell around the peptide. This increased hydrophilicity disrupts the hydrophobic interactions between peptide chains that lead to aggregation.
Furthermore, the flexible nature of the AEEA spacer can introduce conformational freedom, preventing the adoption of rigid, aggregation-prone secondary structures.[3] By physically separating peptide chains, the AEEA spacer also reduces steric hindrance that can contribute to insolubility.[2]
Visualizing the Impact of AEEA Spacers
Figure 1: AEEA spacers disrupt peptide aggregation, leading to enhanced solubility.
Protocol 1: Incorporation of AEEA Spacers via Fmoc-SPPS
This protocol outlines the steps for incorporating an Fmoc-protected AEEA spacer (Fmoc-AEEA-OH) into a peptide sequence during standard solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Fmoc-AEEA-OH
-
SPPS resin (e.g., Rink Amide resin for C-terminal amides)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
Cold diethyl ether
-
Automated or manual peptide synthesizer
Workflow for AEEA Incorporation during SPPS
Sources
Application Note: Strategic Integration of AEEA Linkers in PROTAC Design
Topic: Methods for Attaching AEEA Linkers to E3 Ligase Ligands Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Abstract
The AEEA linker (Amino-ethoxy-ethoxy-acetyl), often referred to as a "mini-PEG" or PEG2-spacer, represents a critical structural motif in Targeted Protein Degradation (TPD). Unlike hydrophobic alkyl chains, the AEEA moiety introduces essential hydrophilicity and flexibility, modulating the physicochemical properties (LogD, TPSA) of Proteolysis Targeting Chimeras (PROTACs). This guide details the synthetic methodologies for attaching AEEA linkers to the two most dominant E3 ligase recruiting ligands: Thalidomide/Pomalidomide (Cereblon) and VH032 (VHL) . We prioritize robust, scalable chemistries—specifically Nucleophilic Aromatic Substitution (
Introduction: The "Linkerology" of AEEA
In PROTAC design, the linker is not merely a connector; it is a determinant of ternary complex stability, cell permeability, and degradation efficiency. The AEEA unit (
-
Solubility: The ether oxygens disrupt the hydrophobic collapse often seen with long alkyl chains.
-
Conformation: It adopts a "collapsed" conformation in aqueous media but remains flexible enough to allow the Protein of Interest (POI) and E3 ligase to find an optimal ubiquitination geometry.
-
Synthetic Versatility: It is commercially available as orthogonal building blocks (e.g., Fmoc-AEEA-OH, Boc-AEEA-OH), making it compatible with both solution-phase and solid-phase peptide synthesis (SPPS).
Strategic Planning & Retrosynthesis
Before initiating synthesis, the "Exit Vector"—the attachment point on the E3 ligand—must be defined.
Decision Matrix: Choosing the Chemistry
| E3 Ligand System | Preferred Exit Vector | Recommended Chemistry | Why? |
| Cereblon (CRBN) | C4-position of Phthalimide | 4-Fluorothalidomide is highly reactive toward primary amines; avoids difficult aniline couplings. | |
| VHL (VH032) | Terminal Amine (LHS) | Amide Coupling | The terminal amine of VH032 is a potent nucleophile; standard peptide coupling reagents (HATU) work with >90% yield. |
| Library Gen. | N/A | Solid Phase Synthesis (SPPS) | Allows rapid variation of linker length (AEEA vs. AEEA-AEEA) without intermediate purification. |
Visualization: General Retrosynthetic Workflow
Caption: Retrosynthetic logic flow distinguishing between
Detailed Protocols
Protocol A: Attaching AEEA to Cereblon Ligand via
Objective: Synthesize an AEEA-linked Thalidomide intermediate using 4-Fluorothalidomide. Mechanism: The fluorine at the C4 position of the phthalimide ring is electron-deficient, making it susceptible to displacement by the primary amine of the AEEA linker.
Reagents Required[1][][3][4][5][6][7]
-
Substrate: 4-Fluoro-thalidomide (Commercial or synthesized via anhydride route).
-
Linker: H-AEEA-O-tBu (tert-butyl ester protected AEEA amine). Note: Using the ester protects the carboxylic acid tail during the basic
reaction. -
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous DMSO (preferred for solubility and rate enhancement) or DMF.
Step-by-Step Methodology
-
Preparation: Dissolve 4-Fluoro-thalidomide (1.0 equiv, e.g., 276 mg, 1 mmol) in anhydrous DMSO (5 mL/mmol).
-
Addition: Add H-AEEA-O-tBu (1.2 equiv) followed by DIPEA (3.0 equiv).
-
Reaction: Heat the mixture to 90°C under nitrogen atmosphere.
-
Expert Insight: Do not exceed 100°C as the glutarimide ring of thalidomide is prone to hydrolysis (ring-opening) at high temperatures/pH.
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the Fluoro-thalidomide peak and appearance of the product mass (M+H). Reaction typically completes in 4–12 hours.
-
Work-up:
-
Cool to room temperature.[3]
-
Dilute with water (10x volume) to precipitate the product (if hydrophobic) or extract with Ethyl Acetate (3x).
-
Wash organic layer with saturated
and brine.
-
-
Deprotection (Activation):
-
Dissolve the intermediate (Thalidomide-AEEA-O-tBu) in DCM.
-
Add Trifluoroacetic acid (TFA) (1:1 ratio with DCM). Stir for 1 hour to remove the t-butyl ester.
-
Concentrate in vacuo to yield Thalidomide-AEEA-COOH , ready for coupling to the POI ligand.
-
Protocol B: Attaching AEEA to VHL Ligand (VH032) via Amide Coupling
Objective: Couple Fmoc-AEEA-OH to VH032-NH2. Mechanism: Standard HATU-mediated amide bond formation. This is preferred over acid chlorides due to the complexity of the VH032 core (hydroxyproline).
Reagents Required[1][][3][4][5][6][7]
-
Substrate: VH032-NH2 (The amine-functionalized VHL ligand).
-
Linker: Fmoc-AEEA-OH.
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Solvent: Anhydrous DMF.
Step-by-Step Methodology
-
Activation: In a dried flask, dissolve Fmoc-AEEA-OH (1.1 equiv) in anhydrous DMF (0.1 M concentration).
-
Pre-activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes at room temperature. The solution should turn slightly yellow.
-
Expert Insight: Pre-activation ensures the formation of the active ester (OAt-ester) before the valuable VH032 nucleophile is added, reducing side reactions.
-
-
Coupling: Add VH032-NH2 (1.0 equiv) to the mixture.
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Validation: Check LC-MS for the Fmoc-protected product.
-
Fmoc Deprotection:
-
Add Diethylamine (DEA) or Piperidine directly to the reaction mixture (20% v/v final concentration) if performing one-pot synthesis, OR isolate first.
-
Recommendation: For high purity, isolate the Fmoc-intermediate via flash chromatography (MeOH/DCM gradient), then deprotect in solution (20% Piperidine/DMF) for 30 mins.
-
-
Purification: The free amine (VH032-AEEA-NH2) is polar. Purify via Reverse-Phase (C18) Flash Chromatography using a Water/Acetonitrile (+0.1% Formic Acid) gradient.
QC & Troubleshooting Guide
Analytical Data Summary
| Intermediate | Expected Mass Shift | Key NMR Feature | Common Impurity |
| Thalidomide-AEEA-tBu | Parent + AEEA mass - HF | Hydrolyzed glutarimide (Ring open, +18 Da) | |
| VH032-AEEA-Fmoc | Parent + AEEA + Fmoc | Dibenzofulvene adducts (after deprotection) |
Troubleshooting
-
Issue: Glutarimide Hydrolysis (Thalidomide series).
-
Cause: pH too high (>10) or temperature >100°C.
-
Fix: Use DIPEA instead of TEA; strictly control temp at 90°C; minimize aqueous exposure during workup.
-
-
Issue: Poor Solubility of Intermediate.
-
Cause: AEEA is polar, but Fmoc is hydrophobic.
-
Fix: Use DMF/DMSO mixtures. If precipitating during workup, do not filter; dissolve precipitate in MeOH/DCM for loading onto silica.
-
-
Issue: Incomplete Coupling (VHL).
-
Cause: Steric hindrance on the VH032 proline amine.
-
Fix: Switch HATU to PyAOP (more reactive azabenzotriazole) or perform double coupling.
-
References
-
Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Link
-
Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[9] Cell Chemical Biology.[9] Link
-
Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry. Link
-
Steinebach, C., et al. (2018). Orally Bioavailable Commercial PROTACs. Chemical Science. Link
-
BenchChem Technical Support. (2025). Application Notes and Protocols for Solid-Phase Synthesis of PROTACs.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. peptide.com [peptide.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: Solvent Selection & Optimization for 2-(2-Acetamidoethoxy)acetic Acid Reactions
Abstract
2-(2-Acetamidoethoxy)acetic acid (AEAA) represents a critical class of short, hydrophilic linkers used in PROTACs, antibody-drug conjugates (ADCs), and solid-phase peptide synthesis (SPPS). Structurally comprising an acetamide cap, an ethylene glycol ether spacer, and a reactive carboxylic acid, AEAA exhibits a physicochemical profile that challenges traditional organic synthesis. Its high polarity and hydrogen-bond donor/acceptor density often lead to poor solubility in standard non-polar solvents (DCM, Toluene) while necessitating anhydrous conditions for activation. This guide provides a scientifically grounded protocol for solvent selection, emphasizing the transition from hazardous dipolar aprotic solvents (DMF, NMP) to sustainable alternatives (Cyrene™, 2-MeTHF) without compromising reaction kinetics.
Physicochemical Profile & Solubility Challenges
To select the correct solvent, one must understand the intermolecular forces at play. AEAA is not merely a carboxylic acid; it is a multi-functional H-bond network former.
Structural Analysis
-
Acetamide Group (
): Acts as both a hydrogen bond donor (NH) and acceptor (C=O). This group significantly increases lattice energy, making the solid difficult to break apart in non-polar media. -
Ether Linkage (
): Increases hydrophilicity and flexibility but requires solvation by polarizable molecules. -
Carboxylic Acid (
): The reactive center. It exists as a dimer in non-polar solvents (if soluble) or solvated ions in polar media.
The "DCM Paradox"
Dichloromethane (DCM) is the standard solvent for amide couplings due to its low boiling point and compatibility with activated esters. However, AEAA is frequently insoluble or forms a gum in pure DCM. This is due to the acetamide-driven aggregation which DCM cannot disrupt.
Key Insight: Successful solvation requires a solvent with a high Dielectric Constant (
Solvent Compatibility Matrix
| Solvent Class | Examples | Solubility of AEAA | Reaction Suitability | Notes |
| Polar Aprotic (Traditional) | DMF, DMSO, NMP | Excellent | High | Standard choice. Hard to remove (high BP). Toxicity concerns (Repr. Tox. 1B). |
| Chlorinated | DCM, Chloroform | Poor | Low | Requires co-solvent (e.g., 10-20% DMF) to dissolve AEAA. |
| Green / Neoteric | Cyrene™, 2-MeTHF, CPME | Good | High | Recommended. Cyrene mimics NMP properties; 2-MeTHF allows easier workup. |
| Polar Protic | Methanol, Water | Excellent | Low | Nucleophilic solvents interfere with activated esters (NHS/HATU). |
| Non-Polar | Hexane, Toluene | Insoluble | None | Antisolvents for precipitation/purification. |
Visualizing the Decision Process
The following decision tree outlines the logical flow for selecting a solvent system based on the specific reaction stage (Dissolution vs. Coupling vs. Workup).
Figure 1: Solvent selection decision tree for AEAA reactions, distinguishing between traditional high-boiling solvents and modern green alternatives.
Experimental Protocols
Protocol A: Green Amide Coupling (Recommended)
This protocol utilizes 2-Methyltetrahydrofuran (2-MeTHF) or Cyrene™ (dihydrolevoglucosenone) to couple AEAA with a primary amine. 2-MeTHF is derived from renewable resources and separates cleanly from water, simplifying workup compared to DMF.
Reagents:
-
AEAA (1.0 equiv)
-
Amine coupling partner (1.0 - 1.1 equiv)
-
Coupling Agent: HATU (1.1 equiv) or T3P (50% in EtOAc)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: 2-MeTHF (or Cyrene)[1]
Procedure:
-
Dissolution: In a dried round-bottom flask, dissolve AEAA (1.0 equiv) in 2-MeTHF (concentration 0.1 M).
-
Note: If AEAA does not fully dissolve at RT, warm to 40°C. If turbidity persists, add minimal DMF (5% v/v) as a co-solvent.
-
-
Activation: Add DIPEA (2.5 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 15 minutes. The solution should turn yellow/orange (activated ester formation).
-
Coupling: Add the Amine partner (1.1 equiv).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (AEAA peak disappearance).
-
Workup (The 2-MeTHF Advantage):
-
Dilute the reaction mixture with water/brine.
-
Unlike DMF, 2-MeTHF is not miscible with water. The organic layer will separate.
-
Wash the organic layer with 1M HCl (to remove unreacted amine/DIPEA), then sat.
, then brine. -
Dry over
and concentrate in vacuo.
-
Protocol B: Traditional "Standard" Coupling (DMF)
Use this when the Green Protocol fails due to extreme insolubility of the amine partner.
Procedure:
-
Dissolve AEAA in anhydrous DMF (0.2 M).
-
Add EDC[2]·HCl (1.2 equiv) and HOBt (1.2 equiv) or HATU (1.1 equiv).
-
Add DIPEA (3.0 equiv).[3]
-
Stir 5 minutes, then add Amine.
-
Critical Workup Step: Because DMF boils at 153°C, do not attempt to rotovap.
-
Option 1 (Precipitation): Pour reaction mixture into 10x volume of ice-cold diethyl ether or Et2O/Hexane (1:1). The product (if polar) may precipitate.
-
Option 2 (Aqueous Wash): Dilute with EtOAc (10x volume of DMF used). Wash 5x with LiCl (5% aq) or Brine to extract DMF into the aqueous phase.
-
Reaction Mechanism & Pathway
The following diagram illustrates the activation pathway of AEAA using HATU, highlighting the role of the solvent in stabilizing the charged intermediates.
Figure 2: Mechanistic pathway of AEAA activation and coupling. Polar aprotic solvents are essential to stabilize the Carboxylate anion and the charged HATU intermediate.
Troubleshooting & QC
Solubility Issues
-
Symptom: AEAA forms a "gum" at the bottom of the flask.
-
Cause: Solvent is too non-polar (e.g., pure DCM or EtOAc).
-
Fix: Add Dimethyl Isosorbide (DMI) or N-Butylpyrrolidinone (NBP) dropwise until dissolution occurs. These are high-boiling but green co-solvents.
Hygroscopicity
-
Symptom: HATU hydrolyzes rapidly; low yield.
-
Cause: AEAA is hygroscopic due to the ether/amide functions. It absorbs atmospheric water.
-
Fix: Dry AEAA in a vacuum desiccator over
for 24 hours before weighing. Use anhydrous solvents (stored over molecular sieves).
Purification Difficulties
-
Symptom: Product co-elutes with DMF or NMP.
-
Fix: Switch to the 2-MeTHF protocol . If DMF must be used, remove it via lyophilization (freeze-drying) rather than rotary evaporation to prevent thermal degradation of the ether linker.
References
-
Sherwood, J. et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications. [Link]
-
Pace, V. et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1] ChemPubSoc Europe. [Link]
-
MacMillan, D.S. et al. (2013). "Replacement of hazardous solvents in amide coupling: a guide to green solvent selection." Green Chemistry. [Link]
-
Albericio, F. et al. (2018). "Peptide Synthesis: Solvents and Coupling Reagents." Organic Process Research & Development. [Link]
Sources
Application Note: Scalable Synthesis and Purification of AEEA-Linker Systems for Therapeutic Conjugates
Executive Summary & Strategic Context
The moiety [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), often referred to as "Ado" or "mini-PEG," has emerged as a linchpin in modern therapeutic design. It serves as the critical hydrophilic spacer in the blockbuster GLP-1 agonist Semaglutide (Ozempic/Wegovy) and is increasingly ubiquitous in PROTAC (Proteolysis Targeting Chimera) linkers to modulate E3 ligase positioning.
While solid-phase peptide synthesis (SPPS) is suitable for milligram-scale discovery, it becomes cost-prohibitive for multi-kilogram manufacturing of AEEA-containing intermediates. This Application Note details a hybrid solution-phase/solid-phase strategy designed for scale. We focus on the robust synthesis of the Fmoc-AEEA-OH monomer and its subsequent dimerization (AEEA-AEEA), addressing the specific challenges of hygroscopicity, lactamization impurities, and orthogonal protection.
Critical Process Parameters (CPP) for Scale-Up
Before initiating the protocol, operators must understand the physicochemical pitfalls of AEEA derivatives:
-
Hygroscopicity: AEEA intermediates are often viscous oils or low-melting solids that aggressively absorb atmospheric moisture. Control: All final drying steps must use lyophilization or vacuum drying over
, and storage must be under Argon/Nitrogen at -20°C. -
Lactamization (Self-Cyclization): The free amine of AEEA can attack its own activated carboxyl group to form a stable 9-membered lactam, terminating chain growth. Control: Never allow the amine and activated carboxyl group to be unmasked simultaneously in solution without an excess of the coupling partner.
-
Fmoc Stability: The Fmoc group is base-labile. Avoid strong inorganic bases (NaOH/KOH) during workups of Fmoc-protected intermediates; use bicarbonate or mild phosphate buffers.
Module A: Scalable Synthesis of Fmoc-AEEA-OH Monomer
Route Selection: We utilize a Phase-Transfer Catalyzed (PTC) Alkylation route. Unlike "Jones Oxidation" routes (which generate hazardous Cr(VI) waste) or TEMPO oxidations (which require careful exotherm control), the PTC alkylation of the alcohol with tert-butyl bromoacetate is operationally simple, scalable, and avoids heavy metals.
Diagram: Monomer Synthesis Workflow
Caption: Phase-Transfer Catalyzed synthesis of Fmoc-AEEA-OH avoiding heavy metal oxidants.
Detailed Protocol
Step 1: Fmoc Protection [1][2]
-
Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in Water/Acetonitrile (1:1 v/v).
-
Add NaHCO₃ (1.5 eq) followed by Fmoc-OSu (0.95 eq) portion-wise. Note: Using a slight deficit of Fmoc-OSu ensures the unreacted amine remains water-soluble and is removed during workup.
-
Stir for 3 hours at room temperature. Monitor by TLC/HPLC.
-
Workup: Evaporate ACN. Extract aqueous layer with Ethyl Acetate (EtOAc). Wash organic layer with 1M KHSO₄ (to remove residual amine) and Brine. Dry over MgSO₄.
-
Yield: White solid (Fmoc-amino-alcohol).
Step 2: O-Alkylation (The Critical Scale-Up Step)
-
Dissolve Fmoc-amino-alcohol (1.0 eq) in Toluene (preferred over DCM for scale).
-
Add Tetrabutylammonium hydrogen sulfate (TBAHS) (0.05 eq) as the Phase Transfer Catalyst.
-
Add tert-butyl bromoacetate (1.2 eq).
-
Add 50% aq. NaOH (5.0 eq) dropwise while maintaining temperature <15°C. Vigorous stirring is essential.
-
Mechanism: The TBAHS shuttles the hydroxide ion into the organic phase to deprotonate the alcohol, which then attacks the bromoacetate.
-
Workup: Separate phases. Wash Toluene layer with water until neutral pH. Evaporate to obtain Fmoc-AEEA-OtBu as an oil.
Step 3: Ester Hydrolysis
-
Dissolve Fmoc-AEEA-OtBu in Formic Acid (98%) or TFA/DCM (1:1). Formic acid is cheaper and greener for kilogram scale.
-
Stir at 30°C for 4-6 hours.
-
Evaporate solvent.[3] Co-evaporate with Toluene to remove residual acid.
-
Purification: The crude product is often a viscous oil. Crystallize by dissolving in minimum EtOAc and adding cold Hexane/Heptane.
Module B: Synthesis of the Dimer (AEEA-AEEA)
For Semaglutide and similar conjugates, the "AEEA-AEEA" dimer is often pre-synthesized to reduce SPPS cycle times and improve purity.
Diagram: Impurity Control Logic
Caption: Strategy to prevent lactamization during AEEA dimerization.
Protocol: Solution Phase Dimerization
Rationale: Utilizing Fmoc-AEEA-OSu (Succinimide ester) eliminates the need for coupling reagents (EDC/DIC) during the reaction, simplifying purification.
-
Preparation of Component B (H-AEEA-OtBu):
-
Take Fmoc-AEEA-OtBu (from Module A, Step 2).
-
Treat with Diethylamine (DEA) in ACN (1:4) for 2 hours. DEA is preferred over Piperidine for solution phase as the byproduct is volatile.
-
Evaporate to dryness. The resulting H-AEEA-OtBu is an oil.[3]
-
-
Coupling:
-
Dissolve H-AEEA-OtBu (1.0 eq) in DMF/DCM.
-
Add DIPEA (1.2 eq).
-
Add Fmoc-AEEA-OSu (1.0 eq). Note: If OSu ester is not available, generate in situ using Fmoc-AEEA-OH + TSTU.
-
Stir for 2 hours.
-
-
Purification:
-
The double-AEEA chain is highly hydrophilic. Standard aqueous workups may lead to product loss.
-
Recommended: Dilute with DCM, wash with saturated NH₄Cl (mildly acidic) to remove unreacted amine. Wash with Brine.
-
Dry and purify via Flash Chromatography (DCM:MeOH gradient).
-
Analytical Quality Control (QC)
| Parameter | Specification | Method | Rationale |
| Purity | > 98.0% | RP-HPLC (C18) | Critical for pharmaceutical intermediates. |
| Fmoc Content | 98-102% | UV Spectrophotometry | Ensures full protection; loss indicates degradation. |
| Water Content | < 0.5% | Karl Fischer (KF) | High water content interferes with downstream coupling. |
| Residual Solvents | < Limit | GC-HS | Toluene/DCM must be removed for toxicity compliance. |
| Mass | M+H / M+Na | LC-MS | Confirm identity and absence of dimer/lactam (+/- 18 Da shifts). |
Troubleshooting Guide (Self-Validating System)
| Observation | Root Cause | Corrective Action |
| Low Yield in Alkylation (Step 2) | Inefficient Phase Transfer | Increase stirring speed (RPM > 500); Ensure TBAHS is fresh; Check NaOH concentration (must be >40%). |
| Product is a "Goo" / Cannot Crystallize | Residual Solvent / Impurities | Co-evaporate with Diethyl Ether or Hexane. Store in freezer (-20°C) to induce solidification. |
| Extra Peak in HPLC (+18 Da) | Hydrolysis of Ester | Check pH of workup. Avoid strong acids/bases for prolonged periods. |
| Extra Peak in HPLC (-18 Da) | Lactam Formation | Coupling was too slow. Use more active coupling agents (e.g., HATU/Oxyma) or switch to OSu ester. |
| Loss of Fmoc Group | Base contamination | Ensure all glassware contacting amine is acid-washed. Use DIPEA instead of stronger bases. |
References
-
Vertex Pharmaceuticals/ACS. "Copper(II) Lysinate and Pseudoproline Assistance in the Convergent Synthesis of the GLP-1 Receptor Agonists Liraglutide and Semaglutide." Organic Process Research & Development, 2021.[4]
-
Novo Nordisk A/S. "Method for synthesizing semaglutide." Patent CN112028986A.
-
Biosearch Technologies. "AEEA-OH FMOC Spacer Application Note."
-
Enzene Biosciences. "Process for synthesis of Semaglutide using combination of solid and solution phase synthesis." WO 2023/012709 A1.
-
BOC Sciences. "Fmoc-AEEA-AEEA-OH Product Specifications."
Disclaimer: This protocol involves hazardous chemicals. All scale-up activities should be preceded by a specific Process Safety Assessment (PSA) regarding exotherms and solvent handling.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of 2-(2-Acetamidoethoxy)acetic Acid
Welcome to the technical support center for 2-(2-Acetamidoethoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the coupling efficiency of this versatile hydrophilic linker. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your bioconjugation strategies are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of 2-(2-Acetamidoethoxy)acetic acid in coupling reactions.
Q1: What is 2-(2-Acetamidoethoxy)acetic acid and why is it used?
2-(2-Acetamidoethoxy)acetic acid is a short, hydrophilic polyethylene glycol (PEG)-like linker.[1] Its primary role in bioconjugation is to connect two molecules, for instance, a small molecule drug to a protein or a labeling agent to an antibody. The key benefits of using this linker include:
-
Increased Hydrophilicity : The ethylene glycol-like structure enhances the water solubility of the resulting conjugate, which can be crucial for poorly soluble compounds.[1]
-
Flexible Spacer : It provides a flexible, inert spacer arm that can reduce steric hindrance between the conjugated molecules, helping to preserve their biological activity.
-
Biocompatibility : PEG-like structures are known for being enzymatically stable, biologically inert, and can help reduce the antigenicity of proteins.[1]
Q2: What is the fundamental chemistry for coupling this molecule?
The molecule features a terminal carboxylic acid (-COOH) group. To couple it to another molecule, typically via a primary amine (-NH2), the carboxyl group must first be "activated". The most common and robust method for this is carbodiimide chemistry, which creates a highly reactive intermediate that is susceptible to nucleophilic attack by the amine, forming a stable amide bond.[2] This is considered a "zero-length" crosslinking reaction because no atoms from the coupling agents are incorporated into the final bond.[2]
Q3: What are EDC and NHS, and why are they used together?
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that reacts with the carboxylic acid of your linker to form a highly reactive but unstable O-acylisourea intermediate.[2]
-
NHS (N-hydroxysuccinimide) or its water-soluble analog Sulfo-NHS is used to stabilize this intermediate. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[2]
Using EDC and NHS together in a two-step process is highly recommended.[3] This strategy provides two major advantages:
-
Increased Efficiency : The NHS ester is significantly more stable in aqueous solution than the O-acylisourea intermediate, allowing for a longer reaction window with the amine.[2]
-
Independent Optimization : It allows you to perform the carboxyl activation and the amine coupling steps at their respective optimal pH conditions, maximizing the overall yield.[3][4]
Q4: Why is pH so critical for this reaction?
pH is arguably the most critical parameter in EDC/NHS chemistry, as it directly governs both the efficiency of the reaction and the stability of the intermediates.[5]
-
Activation Step (pH 4.5 - 6.0) : The reaction between EDC and the carboxylic acid is most efficient in a slightly acidic environment.[6] This pH range ensures the carboxyl group is sufficiently reactive while the carbodiimide remains active.[7]
-
Coupling Step (pH 7.2 - 8.5) : The reaction between the NHS ester and a primary amine requires the amine to be deprotonated to act as a potent nucleophile. This is favored at a neutral to slightly alkaline pH.[3][8]
However, this creates a critical trade-off. The primary competing reaction is the hydrolysis of the NHS ester, where it reacts with water instead of the amine. The rate of hydrolysis increases dramatically with pH.[9][10] Therefore, the coupling step must be performed in a pH range that balances amine reactivity with NHS ester stability.
Troubleshooting Guide: Low Coupling Efficiency
Encountering low or inconsistent yields is a common challenge. This guide provides a systematic approach to diagnosing and resolving these issues.
Logical Troubleshooting Workflow
This flowchart provides a step-by-step diagnostic path to identify the root cause of poor coupling efficiency.
Caption: A logical workflow for troubleshooting common EDC/NHS coupling issues.
Problem-Cause-Solution Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield | Inactive Reagents: EDC and/or NHS have hydrolyzed due to improper storage (exposure to moisture).[11][12] | Store reagents desiccated at -20°C. Allow vials to warm to room temperature before opening to prevent condensation.[12][13] Use fresh reagents or perform an activity test (See Protocol 2). |
| Incorrect pH: Activation or coupling steps are performed outside their optimal pH range.[5] | Use a calibrated pH meter. For a two-step protocol, use an acidic buffer (e.g., MES, pH 5.0-6.0) for activation and a neutral/alkaline buffer (e.g., PBS, pH 7.2-8.0) for coupling.[5][6] | |
| Competing Nucleophiles in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the activated linker.[3][4] | Use non-competing buffers. MES is recommended for activation.[14] PBS, HEPES, or Borate buffers are suitable for the coupling step.[3][8] | |
| Inconsistent Results | NHS-Ester Hydrolysis: The reaction time at a slightly alkaline pH is too long, leading to significant hydrolysis of the activated linker before it can react with the amine.[9][10] | Minimize the time the activated linker spends in the high-pH coupling buffer. Add the amine-containing molecule immediately after pH adjustment. Consider performing the reaction at 4°C to slow the rate of hydrolysis.[8] |
| Poor pH Control: The buffer's capacity is insufficient to handle the addition of reagents, causing pH shifts during the reaction.[5] | Ensure you are using a buffer within its effective buffering range. Re-verify the pH of the reaction mixture after all components have been added. | |
| Precipitation/Aggregation | pI of Protein: The reaction pH is too close to the isoelectric point (pI) of a protein you are conjugating, causing it to lose solubility.[5] | Adjust the reaction pH to be at least 1-2 units away from the pI of your protein.[5] |
| Solvent Issues: The linker or target molecule has limited solubility in the aqueous buffer. Non-sulfonated NHS esters often require an organic co-solvent like DMSO or DMF.[8] | Dissolve the water-insoluble component in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before adding it to the reaction. Keep the final concentration of the organic solvent low (typically <10%).[9] |
Data Deep Dive: The Impact of pH on NHS-Ester Stability
The stability of the amine-reactive NHS-ester intermediate is quantified by its half-life (t½), the time it takes for 50% of the ester to hydrolyze. This parameter is critically dependent on pH and temperature.
| pH | Temperature | Approximate Half-Life (t½) | Implication for Experiment |
| 7.0 | 0°C | 4 - 5 hours | Stable enough for longer reactions or overnight incubation at 4°C.[8][10] |
| 7.0 | 25°C | ~ 1 hour | At room temperature, the reaction should be kept reasonably short.[13] |
| 8.0 | 25°C | ~ 30 minutes | The coupling reaction must proceed efficiently within this timeframe. |
| 8.6 | 4°C | 10 minutes | Very rapid hydrolysis. This pH is generally not recommended as the low yield is likely.[5][8][10] |
Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the successful coupling of 2-(2-Acetamidoethoxy)acetic acid.
Mechanism Overview: Two-Step EDC/NHS Coupling
The following diagram illustrates the key chemical transformations and the critical role of pH in separating the activation and coupling steps to maximize efficiency and minimize the competing hydrolysis side reaction.
Caption: The two-step reaction mechanism of EDC/NHS coupling.
Protocol 1: Two-Step Coupling to an Amine-Containing Biomolecule
This protocol is optimized to maximize yield by separating the activation and coupling steps.
Materials:
-
2-(2-Acetamidoethoxy)acetic acid
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0[6]
-
Coupling Buffer: 1X PBS, pH 7.2-7.5[6]
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Desalting column or dialysis cassette for purification
Procedure:
Step 1: Carboxyl Group Activation (pH 5.0-6.0)
-
Dissolve 2-(2-Acetamidoethoxy)acetic acid in Activation Buffer to a final concentration of 10-20 mM.
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in ice-cold Activation Buffer. Note: Always prepare these solutions immediately before use as they hydrolyze in aqueous solutions.[12]
-
Add EDC and Sulfo-NHS to the linker solution. A common starting point is a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS relative to the linker.[6]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 2: Biomolecule Coupling (pH 7.2-7.5) 5. Immediately proceed to the coupling step to minimize hydrolysis of the activated linker. 6. Add the activated linker solution to your amine-containing biomolecule, which has been prepared in the Coupling Buffer. Alternatively, if buffer exchange is necessary (e.g., to remove excess EDC/NHS), use a desalting column pre-equilibrated with ice-cold Coupling Buffer. 7. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The longer incubation at 4°C can be beneficial for sensitive biomolecules and helps to mitigate hydrolysis.[15] 8. Quenching (Optional but Recommended): To stop the reaction and deactivate any remaining NHS esters, add the Quenching Solution to a final concentration of 20-50 mM.[6] Incubate for 15-30 minutes. 9. Purification: Remove excess linker and byproducts by dialysis or size-exclusion chromatography (desalting column).
Protocol 2: Quality Control - Testing the Activity of NHS-Ester Reagents
This protocol validates the amine-reactivity of an NHS ester by measuring the release of the NHS leaving group, which absorbs light at ~260 nm.[13]
Principle: The NHS group is released upon both successful conjugation and hydrolysis. This assay forces 100% hydrolysis with a strong base and measures the resulting increase in absorbance at 260 nm. A significant increase confirms the reagent was active.[13]
Materials:
-
NHS-ester reagent to be tested (can be a pre-activated linker or a crosslinker)
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)
-
0.5 N NaOH
-
UV-Vis Spectrophotometer
Procedure:
-
Dissolve 1-2 mg of the NHS-ester reagent in 1 mL of amine-free buffer. Prepare a "blank" tube with 1 mL of buffer only.
-
Set the spectrophotometer to 260 nm and zero it using the "blank" tube.
-
Measure the initial absorbance (A_initial) of the NHS-ester solution. This reading should be low if the reagent is fresh.
-
To the same tube, add 50 µL of 0.5 N NaOH. Vortex briefly. This will rapidly hydrolyze all active NHS esters.
-
Immediately (within 1 minute), measure the final absorbance (A_final) of the base-hydrolyzed solution.
-
Analysis: If A_final is significantly greater than A_initial, the NHS-ester reagent is active. If there is little to no change in absorbance, the reagent has likely already hydrolyzed and should be discarded.[13]
References
- A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. Benchchem.
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - ES.
- What is hydrolysis rates for NHS ester functionalized dyes?. Lumiprobe help center.
- Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. G-Biosciences.
- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Thermo Fisher Scientific.
- Technical Support Center: Optimizing Reaction pH for m-PEG7-Amine Coupling. Benchchem.
- Technical Support Center: Optimizing pH for EDC/NHS Reactions. Benchchem.
- Impact of pH on the efficiency of Amino-PEG3-CH2COOH coupling. Benchchem.
- Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gel
- pH Optimization of Amidation via Carbodiimides. American Chemical Society.
- Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin.
- Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. Benchchem.
- Amine coupling through EDC/NHS: a practical approach. PubMed.
- Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- POLYCARBODIIMIDE AND POLYURETHANE CROSS-LINKERS FOR LE
- EDC-NHS coupling not working?.
- Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - UK.
- Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions. Benchchem.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.
Sources
- 1. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. revistapielarieincaltaminte.ro [revistapielarieincaltaminte.ro]
- 15. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Purification Yields of AEEA-Linked Conjugates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for AEEA-linked conjugates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these important biotherapeutics. As your dedicated application scientist, I've structured this resource to move beyond simple protocols and provide in-depth, field-proven insights into the "why" behind each step. Our goal is to empower you to troubleshoot effectively, optimize your purification workflows, and improve your final conjugate yields and purity.
The use of 2-(2-(2-aminoethoxy)ethoxy)acetic acid (AEEA) as a linker in antibody-drug conjugates (ADCs) and other bioconjugates offers a balance of hydrophilicity and a defined length, which can be advantageous for solubility and pharmacokinetic properties.[1][2] However, the introduction of any linker and payload alters the physicochemical properties of the parent biomolecule, presenting unique purification challenges.[3] This guide will address the most common issues encountered during the purification of AEEA-linked conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is Hydrophobic Interaction Chromatography (HIC) the most common method for purifying AEEA-linked conjugates?
A1: HIC is exceptionally well-suited for separating molecules based on differences in hydrophobicity.[4] The conjugation process, where a typically hydrophobic drug-linker is attached to an antibody or protein, results in a mixture of species with varying drug-to-antibody ratios (DAR). Each conjugated drug adds to the overall surface hydrophobicity of the protein. HIC can resolve these different DAR species, separating the desired conjugate from unconjugated antibody (DAR 0) and species with incorrect drug loading.[5][6] The AEEA linker, while possessing some hydrophilic character, is part of a larger, often hydrophobic, payload construct that makes this separation feasible. Furthermore, HIC is performed under non-denaturing conditions, which is crucial for maintaining the conjugate's structural integrity and biological activity.[4]
Q2: What are the critical quality attributes (CQAs) I need to monitor during purification?
A2: For AEEA-linked conjugates, and ADCs in general, the primary CQAs to control during purification are the drug-to-antibody ratio (DAR), the level of high molecular weight species (aggregates), and the removal of process-related impurities like free (unconjugated) drug-linker.[7][8] The average DAR and the distribution of different DAR species directly impact the conjugate's potency and therapeutic index.[6][9] Aggregates can affect efficacy and may pose an immunogenicity risk.[10] Residual free drug-linker is a significant safety concern due to its potential systemic toxicity.[11]
Q3: Can I use Ion-Exchange Chromatography (IEX) instead of HIC?
A3: While HIC is the primary tool for DAR-based separation, IEX can be a valuable orthogonal technique, typically used as a polishing step.[3][12] IEX separates molecules based on surface charge.[13] The conjugation of a drug-linker to amino acid residues (like lysine) can alter the protein's overall charge, potentially allowing for the separation of some species. However, the conjugated linker-drug can also interfere with the ionic interactions between the protein and the IEX resin, making separations less predictable than with HIC.[14] IEX is often more effective at removing charge variants or certain types of aggregates that are not well-resolved by HIC.[11][14]
Troubleshooting Guide
This section addresses specific issues you may encounter during your purification workflow.
Problem Area 1: Low Final Yield
Q: My final conjugate yield is significantly lower than expected after HIC purification. What are the likely causes?
A: Low yield is a common and frustrating problem. The cause often lies in one of three areas: precipitation, non-optimal chromatography conditions, or loss during buffer exchange steps.
-
Probable Cause 1: Conjugate Precipitation. The increased hydrophobicity from the AEEA-drug-linker can reduce the solubility of the conjugate, especially under the high-salt conditions required for HIC binding.[11]
-
Solution: Before performing preparative HIC, conduct a small-scale solubility study. Titrate your high-salt binding buffer into a small aliquot of your conjugate solution and monitor for turbidity. If precipitation occurs, consider using a less chaotropic salt (see Table 2) or lowering the salt concentration in your loading buffer. It's a delicate balance, as you need enough salt for binding but not so much that the product crashes out.[9]
-
-
Probable Cause 2: Irreversible Binding or Poor Elution from the HIC Column. If the interaction between your conjugate and the HIC resin is too strong, you may not achieve complete elution, leading to product loss on the column.
-
Solution: This issue points to a need for method optimization. Try a less hydrophobic HIC resin (e.g., Butyl instead of Phenyl if recovery is low on Phenyl). Additionally, you can modify your elution buffer. Adding a small percentage (5-10%) of a mild organic solvent like isopropanol or acetonitrile to the low-salt elution buffer (Mobile Phase B) can disrupt the strong hydrophobic interactions and improve recovery.[9] Always perform a blank run with the organic modifier afterward to ensure the column is fully regenerated.
-
-
Probable Cause 3: Loss During Ultrafiltration/Diafiltration (UF/DF). Post-HIC, a UF/DF step is typically used for buffer exchange and concentration.[15] Aggregates formed during HIC or general sample instability can lead to membrane fouling and loss of product.
-
Solution: Analyze the aggregate content of your HIC pool before and after UF/DF using Size Exclusion Chromatography (SEC).[16] If aggregation is increasing, the formulation buffer may be suboptimal. Screen different buffer formulations with varying pH and excipients (e.g., arginine, sucrose) known to reduce aggregation.[17] Also, ensure the membrane material is compatible with your conjugate and that operating pressures are within the recommended range to minimize shear-induced aggregation.
-
Problem Area 2: High Levels of Aggregation
Q: I'm observing a high percentage of aggregates in my purified material. How does the AEEA linker contribute, and how can I fix this?
A: Aggregation is a major hurdle in ADC development. While the antibody itself has an intrinsic tendency to aggregate, this is often exacerbated by the conjugation of hydrophobic payloads.[10]
-
Underlying Mechanism: The AEEA linker, as part of the overall drug-linker moiety, increases the hydrophobicity of the antibody surface. This creates new hydrophobic patches that can interact between conjugate molecules, leading to the formation of soluble and insoluble aggregates.[18][19] This is an irreversible process where the proteins may partially unfold and entangle.[10]
-
Troubleshooting Strategy 1: Optimize the Conjugation Reaction. Over-conjugation can lead to highly hydrophobic species that are prone to aggregation. Lowering the molar excess of the AEEA-drug-linker during the reaction can result in a lower average DAR, which is often less prone to aggregation.
-
Troubleshooting Strategy 2: Formulation and Buffer Additives. The composition of your purification and final formulation buffers is critical.
-
pH Screening: Ensure the buffer pH is sufficiently far from the isoelectric point (pI) of the conjugate to maintain net surface charge and electrostatic repulsion between molecules.
-
Excipient Screening: Include stabilizing excipients in your buffers. Arginine is widely used as an aggregation suppressor; it is thought to interact with hydrophobic patches and prevent protein-protein interactions.[20] Sugars (like sucrose or trehalose) and polyols (like sorbitol) also act as stabilizers. A systematic screen of these additives can identify a condition that minimizes aggregation.[17]
-
-
Troubleshooting Strategy 3: Refine Chromatography Steps.
-
IEX Polishing: Anion or cation exchange chromatography can sometimes be effective at removing aggregates, as aggregated species may have a different overall surface charge or charge distribution compared to the monomeric conjugate.[13]
-
SEC Polishing: Size exclusion chromatography is the most direct way to remove aggregates from the final product.[12] While not always scalable for manufacturing, it is an excellent option for producing highly pure material for research and preclinical studies.
-
Problem Area 3: Poor Purity & Unresolved DAR Species
Q: My HIC chromatogram shows poor separation between the DAR 0, DAR 2, and DAR 4 peaks. How can I improve the resolution?
A: Achieving baseline resolution of DAR species is the primary goal of HIC purification. Poor separation indicates that the selectivity of your method is insufficient.[5]
-
Solution 1: Optimize the Elution Gradient. This is the most impactful parameter. A steep gradient may not provide enough time for species with small hydrophobicity differences to resolve.
-
Action: Decrease the slope of your gradient. For example, instead of going from 100% A to 100% B over 10 column volumes (CVs), try running the same gradient over 20 or 30 CVs. This "flatter" gradient increases the separation window for each DAR species.[9]
-
-
Solution 2: Change the Salt in Mobile Phase A. The type of salt used has a significant effect on selectivity due to its position in the Hofmeister series, which ranks ions by their ability to promote hydrophobic interactions.[4]
-
Action: Ammonium sulfate is a common choice, but if resolution is poor, switching to sodium sulfate (more chaotropic, promotes stronger binding) or sodium chloride (less chaotropic, promotes weaker binding) can alter the selectivity and improve separation.[5] See the table below for a comparison.
-
-
Solution 3: Evaluate a Different HIC Resin. HIC resins are available with different hydrophobic ligands (e.g., Phenyl, Butyl, Ether). The interaction between your specific AEEA-linked conjugate and the stationary phase can vary significantly.
-
Action: If you are using a high-performance Phenyl column and getting poor resolution, screening a Butyl-based resin might provide the different selectivity needed to separate your peaks.[5]
-
| Parameter | Probable Cause | Recommended Solution | Citation |
| Low Yield | Conjugate precipitation in high salt | Screen for solubility; use less chaotropic salt (e.g., NaCl) or lower salt concentration in the load. | [9][11] |
| Irreversible binding to column | Use a less hydrophobic resin (e.g., Butyl); add a small amount of organic modifier (e.g., 5% isopropanol) to the elution buffer. | [9] | |
| High Aggregation | Increased surface hydrophobicity | Optimize conjugation to lower average DAR; screen stabilizing excipients (e.g., Arginine, Sucrose) in all buffers. | [10][17] |
| Poor Purity | Co-elution of DAR species | Decrease the gradient slope (e.g., from 10 CV to 20 CV); change the salt type (e.g., Ammonium Sulfate to Sodium Chloride); screen a different HIC resin. | [4][5][9] |
| Incomplete removal of free drug-linker | Incorporate a Tangential Flow Filtration (TFF) or diafiltration step prior to HIC to remove small molecule impurities. | [12][15] |
Key Protocols & Methodologies
Protocol 1: Preparative Hydrophobic Interaction Chromatography (HIC)
This protocol provides a starting point for purifying an AEEA-linked conjugate. It must be optimized for your specific molecule.
1. Materials & Buffers:
-
HIC Column: Phenyl Sepharose High Performance (or similar)
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.[21]
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.[21]
-
Crude Conjugate Material: After conjugation reaction, buffer-exchanged into Mobile Phase A or diluted with a concentrated salt solution to match Mobile Phase A conditions.
2. Step-by-Step Methodology:
-
Sample Preparation: Adjust the crude conjugate solution to a final ammonium sulfate concentration of 1.5 M. It is critical to do this slowly while stirring to avoid localized high concentrations that can cause precipitation. Centrifuge the sample (e.g., 10,000 x g for 10 min) to remove any existing precipitates before loading.[21]
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Mobile Phase A until the UV baseline and conductivity are stable.
-
Sample Loading: Load the clarified conjugate onto the column at a reduced flow rate (e.g., 75-100 cm/hr) to ensure efficient binding.
-
Wash: Wash the column with 3-5 CVs of Mobile Phase A to remove any unbound material.
-
Elution: Elute the bound species using a linear gradient from 0% Mobile Phase B to 100% Mobile Phase B over 20 CVs. The unconjugated antibody (DAR 0) will elute first, followed by the AEEA-linked conjugates in order of increasing DAR.[4]
-
Fraction Collection: Collect fractions throughout the elution gradient and analyze them by analytical HIC-HPLC and SDS-PAGE to identify those containing the desired DAR species at the target purity.
-
Column Cleaning & Storage: Clean the column with 3 CVs of 0.5 M NaOH (check resin compatibility) followed by water, and store in 20% ethanol.[21]
| Salt Type | Position in Hofmeister Series | Effect on Binding | Typical Use Case |
| Sodium Sulfate (Na₂SO₄) | Strongly Chaotropic | Strongest hydrophobic interaction | For conjugates that bind weakly and require enhanced retention. |
| Ammonium Sulfate ((NH₄)₂SO₄) | Moderately Chaotropic | Strong hydrophobic interaction | A common and effective starting point for most ADC purifications.[21] |
| Sodium Chloride (NaCl) | Weakly Chaotropic | Weaker hydrophobic interaction | For highly hydrophobic conjugates that may bind too tightly or precipitate in stronger salts.[5] |
Protocol 2: Buffer Exchange by Tangential Flow Filtration (TFF)
This protocol is for removing residual free AEEA-drug-linker post-conjugation or for reformulating the purified conjugate into its final storage buffer.
1. Materials:
-
TFF System: With a suitable membrane cassette (e.g., 30 kDa MWCO for an IgG-based conjugate).
-
Conjugate Solution: Crude reaction mixture or purified HIC pool.
-
Diafiltration Buffer: The target buffer for the next step or the final formulation buffer.
2. Step-by-Step Methodology:
-
System Setup: Install the membrane cassette and flush the system with water to remove any storage solution, followed by equilibration with the diafiltration buffer.
-
Concentration (Optional): Concentrate the initial conjugate solution to a target concentration. This reduces the volume of diafiltration buffer required.
-
Diafiltration: Begin adding the diafiltration buffer to the reservoir at the same rate as the filtrate is being removed. This maintains a constant volume in the system while exchanging the buffer.
-
Buffer Exchange Volume: Perform 5-7 diavolumes of buffer exchange. A "diavolume" is the volume of the product solution in the reservoir. This is typically sufficient to remove >99.5% of small molecule impurities.[11]
-
Final Concentration & Recovery: After the diafiltration is complete, concentrate the product to the desired final volume and then recover the product from the TFF system.
-
Analysis: Measure the protein concentration (e.g., by A280) and analyze for any remaining small molecule impurities by RP-HPLC.
References
-
American Pharmaceutical Review. (2015). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. [Link]
-
Becker, C. L., et al. (2020). Purification of ADCs by Hydrophobic Interaction Chromatography. Methods in Molecular Biology. [Link]
-
Yamamoto, S., et al. (2020). A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate. Molecules. [Link]
-
Creative Biolabs. (n.d.). Purification of ADCs by HIC. [Link]
-
Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. [Link]
-
Li, Y., et al. (2023). Model-based analysis of a hydrophobic interaction chromatography for antibody-drug conjugate purification. Journal of Chromatography A. [Link]
-
Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. MAbs. [Link]
-
Creative Biolabs. (n.d.). Troubleshooting Guides. [Link]
-
Coligan, J. E., et al. (2001). Purification of Antibodies Using Ion-Exchange Chromatography. Current Protocols in Immunology. [Link]
-
Tsumoto, K., et al. (2022). Current approaches for the purification of antibody–drug conjugates. Journal of Separation Science. [Link]
-
Li, Y., et al. (2022). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. Analytical Methods. [Link]
-
Burke, T. R., et al. (2012). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. MAbs. [Link]
-
He, Y., et al. (2019). Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates. Journal of Chromatography B. [Link]
-
Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. [Link]
-
Drug Discovery World. (2023). Key assays and analytical techniques for the development of antibody drug conjugates. [Link]
-
Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. [Link]
-
Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. [Link]
-
AK Lectures. (2019). Ion exchange chromatography. [Link]
-
Tsumoto, K., et al. (2022). Current approaches for the purification of antibody-drug conjugates. PubMed. [Link]
-
Peptide 2.0 Inc. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]
-
GSC Online Press. (2023). Ion exchange chromatography: A comprehensive review. [Link]
-
Fatima, A. (2021). The Effects of Linker Length and Flexibility on Fc-Fusion Proteins. Harvard DASH. [Link]
-
ResearchGate. (2020). How to purify polymer-peptide complex?. [Link]
-
ADC Review. (2017). Antibody-Drug Conjugates: Manufacturing Challenges and Trends. [Link]
-
Burke, T. R., et al. (2012). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. PubMed. [Link]
-
Molecules. (2024). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. [Link]
-
ResearchGate. (2023). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. [Link]
-
Chen, J., et al. (2021). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. MDPI. [Link]
-
Panowski, S., et al. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. [Link]
-
Le, T. N. T., et al. (2017). Impact of additives on the formation of protein aggregates and viscosity in concentrated protein solutions. International Journal of Pharmaceutics. [Link]
-
Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. [Link]
-
Nicoud, L., et al. (2015). Impact of aggregate formation on the viscosity of protein solutions. Soft Matter. [Link]
-
Sato, H., et al. (2023). Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker. PLOS One. [Link]
-
Biotage. (2023). How to purify synthetic peptides - what are the options?. [Link]
-
University of Cambridge. (2019). Development of a Novel Bioconjugation Platform for the Generation of Homogenous Antibody-Drug Conjugates. [Link]
-
Wang, W., et al. (2013). Progress, applications, challenges and prospects of protein purification technology. PMC. [Link]
-
ACS Publications. (2023). Strategies for UF/DF-Based Impurity Removal in the Post-conjugation Purification of Antibody–Drug Conjugates. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. [Link]
-
The Wolfson Centre for Applied Structural Biology. (n.d.). Effect of Additives on Protein Aggregation. [Link]
-
Roberts, C. J. (2014). Protein Aggregation and Its Impact on Product Quality. PMC. [Link]
-
Kim, D. W., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PMC. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. AEEA-AEEA, 1143516-05-5 | BroadPharm [broadpharm.com]
- 3. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation [mdpi.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Aggregation and Its Impact on Product Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adcreview.com [adcreview.com]
- 12. researchgate.net [researchgate.net]
- 13. Purification of Antibodies Using Ion-Exchange Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pharmafocusamerica.com [pharmafocusamerica.com]
- 17. Impact of additives on the formation of protein aggregates and viscosity in concentrated protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dash.harvard.edu [dash.harvard.edu]
- 19. Impact of aggregate formation on the viscosity of protein solutions - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 20. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 21. creative-biolabs.com [creative-biolabs.com]
preventing cyclization during 2-(2-Acetamidoethoxy)acetic acid synthesis
This technical guide addresses the critical challenge of preventing cyclization during the synthesis and application of 2-(2-Acetamidoethoxy)acetic acid (AEEA) . This molecule is a vital hydrophilic linker (often referred to as the "AEEA linker" or "mini-PEG") used in PROTACs and peptide drug conjugates.
The primary impurity risk is the formation of 4-acetylmorpholin-3-one via intramolecular cyclization.
The Core Problem: The Cyclization Trap
Before troubleshooting, you must understand the enemy. AEEA contains both a nucleophile (the acetamido nitrogen) and an electrophile (the carboxylic acid) separated by a flexible ether chain. This creates a "perfect storm" for 6-exo-trig cyclization, particularly under acidic conditions or during carboxyl activation.
Mechanistic Pathway (Visualization)[1][2][3]
The following diagram illustrates the divergence between the desired linear product and the unwanted cyclic lactam.
Figure 1: Mechanistic pathway showing the risk of intramolecular cyclization to 4-acetylmorpholin-3-one during oxidation or activation.
Synthesis Protocols & Troubleshooting
We recommend two primary routes. Route A (Oxidation) is scalable but risky. Route B (Alkylation) is safer regarding cyclization but requires strict moisture control.
Route A: Modified Jones Oxidation (High Risk, High Reward)
Best for: Large scale, low cost.
The Risk: Jones reagent involves sulfuric acid.[1][2][3] The newly formed carboxylic acid can be protonated, making the carbonyl carbon highly electrophilic, inviting attack from the amide nitrogen.
Protocol Parameters:
| Parameter | Standard Condition | Optimized for AEEA | Why? |
|---|---|---|---|
| Temperature | 0°C to RT | -5°C to 0°C (Strict) | Heat accelerates the dehydration/cyclization rate exponentially. |
| Reagent Addition | Dropwise | Sub-surface, slow stream | Prevents local hot-spots of acidity. |
| Quenching | Water/Bisulfite | Isopropanol (Excess) | Rapidly consumes excess Cr(VI) without adding water/heat immediately. |
| Workup pH | pH 1-2 | Adjust to pH 4-5 immediately | AEEA is stable at pH 4-5; cyclization is acid-catalyzed. |
Step-by-Step Optimization:
-
Dissolve 2-(2-acetamidoethoxy)ethanol in acetone (0.1 M). Cool to -5°C.
-
Add Jones reagent slowly. Maintain internal temp < 0°C.
-
Critical Step: Monitor by TLC/LCMS. Stop immediately upon consumption of starting material. Do not "soak" to ensure completion.
-
Quench with Isopropanol. Stir 10 min.
-
Neutralize with saturated NaHCO3 to pH 5. Filter Chromium salts.
-
Extract with Ethyl Acetate/n-Butanol (due to water solubility).
Route B: Haloacetic Acid Alkylation (Low Cyclization Risk)
Best for: High purity requirements.
The Logic: This route builds the ether bond last or modifies the amine first, avoiding the exposure of the final acid to strong mineral acids.
Protocol:
-
Start with N-(2-hydroxyethyl)acetamide.
-
React with tert-butyl bromoacetate (using tBuOK in THF).
-
Why t-Butyl? The bulky ester prevents the amide from attacking the carbonyl during synthesis.
-
Deprotect with TFA/DCM (1:1) at 0°C for 30 mins.
-
Note: The TFA deprotection step is the only risk point. Keep it short and cold.
Troubleshooting Matrix (FAQ)
Use this matrix to diagnose issues based on your analytical data.
| Symptom | Likely Cause | Corrective Action |
| LCMS shows [M-18] peak | Cyclization (Dehydration) | The product has formed the lactam (4-acetylmorpholin-3-one). Action: Check reaction temperature. If using Jones, neutralize faster. If coupling, reduce activation time. |
| Low Yield (Aqueous Phase) | High Water Solubility | AEEA is very polar. Action: Do not use simple Ether/Water extraction. Use continuous extraction with DCM or salting out (NaCl saturation) + n-Butanol extraction. |
| Product is an Oil/Gum | Trace Solvent/Impurity | AEEA is often a low-melting solid or oil. Action: Azeotrope with Toluene to remove water/acetic acid. Triturate with cold Ether/Hexane to induce solidification. |
| Coupling Efficiency Low | Pre-activation Cyclization | You activated the AEEA (e.g., with HATU) and waited too long. The linear activated ester cyclized. Action: Add the amine simultaneously with the coupling reagent. |
Advanced Workflow: Preventing Cyclization During Coupling
When using AEEA as a linker (e.g., in PROTAC synthesis), the risk of cyclization reappears during the activation of the carboxylic acid.
Figure 2: Decision tree for coupling reagents. NHS esters are preferred for stability; Acid Chlorides are contraindicated.
Expert Recommendation for Coupling:
Do not generate the acid chloride of AEEA. The lack of a leaving group stabilizer will drive the equilibrium toward the morpholinone almost instantly.
-
Preferred: Isolate the NHS-ester of AEEA first. The NHS ester is bulky enough to sterically hinder the intramolecular attack compared to the highly reactive acyl chloride or O-acylisourea.
References
-
Jones Oxidation Protocol & Mechanism
-
Organic Syntheses, Coll.[2] Vol. 5, p. 866 (1973); Vol. 45, p. 28 (1965). (General procedure for Jones Oxidation adapted for ether-alcohols).
-
-
Cyclization of Peptide Linkers
- Global Analysis of Peptide Cyclization Efficiency. PMC. Discusses the kinetics of linker cyclization and the impact of sequence/structure.
-
Morpholinone Formation (Byproduct Characterization)
-
PubChem CID 15543 (4-Acetylmorpholine derivatives).[4]
-
-
AEEA Linker Properties
- Albumin-Binding Domains in Therapeutic Protein Engineering. MDPI. Discusses linker stability and design (PEG/AEEA).
Sources
Validation & Comparative
A Researcher's Guide to the NMR Characterization of 2-(2-Acetamidoethoxy)acetic Acid
For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of molecules is paramount. 2-(2-Acetamidoethoxy)acetic acid, a hydrophilic linker often utilized in bioconjugation and drug delivery systems, demands rigorous analytical characterization to ensure purity and confirm its chemical identity. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the characterization of this molecule, supported by predicted spectral data and a detailed experimental protocol.
The Central Role of NMR in Structural Verification
While techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are invaluable for assessing purity and determining molecular weight, they provide limited information about the specific arrangement of atoms within a molecule.[1] NMR spectroscopy, on the other hand, offers a detailed roadmap of the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). This makes it an indispensable tool for the unambiguous identification of 2-(2-Acetamidoethoxy)acetic acid and for detecting subtle structural variations or impurities that other methods might miss.
Predicted NMR Spectral Characteristics of 2-(2-Acetamidoethoxy)acetic acid
Based on the analysis of its functional groups (an acetamido group, two ethoxy moieties, and a carboxylic acid), the following ¹H and ¹³C NMR spectra are predicted. These predictions are derived from established chemical shift ranges for similar structural motifs.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to exhibit five distinct signals. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a standard reference compound like tetramethylsilane (TMS).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Shift |
| ~ 2.0 | Singlet | 3H | CH₃-C(=O) | The methyl protons are adjacent to a carbonyl group, which deshields them, causing a downfield shift from a typical alkane. |
| ~ 3.4 | Triplet | 2H | -NH-CH₂- | These protons are adjacent to a nitrogen atom, which is moderately electron-withdrawing. |
| ~ 3.6 | Triplet | 2H | -CH₂-O-CH₂- | These protons are deshielded by the adjacent oxygen atom. |
| ~ 3.7 | Triplet | 2H | -O-CH₂-CH₂-O- | Similar to the other ethoxy protons, these are shifted downfield due to the neighboring oxygen. |
| ~ 4.1 | Singlet | 2H | -O-CH₂-COOH | The proximity to both an ether oxygen and a carboxylic acid group results in the most significant downfield shift among the methylene protons. |
| ~ 8.0 | Broad Singlet | 1H | -NH- | The amide proton signal is often broad due to quadrupole effects of the nitrogen and chemical exchange. Its chemical shift can be highly variable depending on the solvent and concentration. |
| ~ 11-12 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and its signal is typically broad. It is also sensitive to solvent and concentration. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum is anticipated to show six unique carbon signals, reflecting the molecule's asymmetry.
| Predicted Chemical Shift (δ, ppm) | Assignment | Causality Behind the Shift |
| ~ 23 | CH₃-C(=O) | The methyl carbon of the acetyl group. |
| ~ 40 | -NH-CH₂- | The carbon atom bonded to the nitrogen of the amide. |
| ~ 69 | -CH₂-O-CH₂- | Ether-linked carbon atoms typically resonate in this region. |
| ~ 70 | -O-CH₂-CH₂-O- | Similar to the other ether-linked carbon. |
| ~ 71 | -O-CH₂-COOH | This carbon is deshielded by both the ether oxygen and the carboxylic acid group. |
| ~ 170 | -C(=O)NH- | The carbonyl carbon of the amide group. |
| ~ 173 | -COOH | The carbonyl carbon of the carboxylic acid, typically found further downfield than amide carbonyls.[2][3][4] |
Comparison with Alternative Analytical Techniques
A multi-technique approach is often optimal for comprehensive characterization. Here’s a comparison of NMR with other common methods for analyzing 2-(2-Acetamidoethoxy)acetic acid.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, stereochemistry, and conformation. Quantitative analysis is also possible (qNMR). | Unambiguous structural elucidation. Non-destructive. | Relatively low sensitivity compared to MS. Can be complex to interpret for large molecules. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity. Can be coupled with chromatography (e.g., LC-MS) for mixture analysis. | Provides limited structural information for isomers. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High resolution and sensitivity for separating components of a mixture.[1] | Does not provide structural information on its own. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Fast and simple to operate. | Provides a "fingerprint" but not a detailed structural map. |
Experimental Protocol for NMR Characterization
This section provides a step-by-step methodology for acquiring high-quality NMR spectra of 2-(2-Acetamidoethoxy)acetic acid.
Sample Preparation Workflow
Caption: Workflow for preparing an NMR sample of 2-(2-Acetamidoethoxy)acetic acid.
Instrumental Setup and Data Acquisition
Caption: Step-by-step process for NMR data acquisition.
Causality in Experimental Choices:
-
Solvent Selection: Deuterated solvents are crucial to avoid large solvent signals in the ¹H NMR spectrum.[5] For a polar molecule like 2-(2-Acetamidoethoxy)acetic acid, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices. D₂O has the advantage of exchanging with the labile amide and carboxylic acid protons, which can simplify the spectrum and confirm their presence.
-
Concentration: A concentration of 10-20 mg/mL is generally sufficient for obtaining good quality ¹H and ¹³C spectra in a reasonable time frame.
-
Internal Standard: For quantitative NMR (qNMR), an internal standard with a known concentration and a signal that does not overlap with the analyte's signals is essential for accurate concentration determination.
Data Processing and Interpretation
Caption: Workflow for processing and interpreting NMR data.
Conclusion
NMR spectroscopy is a powerful and indispensable technique for the definitive characterization of 2-(2-Acetamidoethoxy)acetic acid. By providing a detailed structural map, it complements other analytical methods and ensures the identity and purity of this important chemical linker. The predicted spectra and the detailed protocol provided in this guide offer a solid foundation for researchers to confidently perform and interpret their own NMR analyses.
References
-
Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
SpectraBase. (n.d.). [2-(2-Methoxy-ethoxy)-ethoxy]-acetic acid 3-mercapto-propyl ester. Retrieved February 15, 2026, from [Link]
-
Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). (2-(2-Aminoethoxy)ethoxy)acetic acid. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2-(2-aminoethoxy)acetic Acid. Retrieved February 15, 2026, from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Acetic Acid. Retrieved February 15, 2026, from [Link]
-
University of Arizona. (n.d.). 13C NMR Chemical Shift Table. Retrieved February 15, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved February 15, 2026, from [Link]
Sources
A Comparative Guide to the Biological Evaluation of 2-(2-Acetamidoethoxy)acetic Acid Spacers in Bioconjugate Development
Introduction: The Critical Role of Spacers in Bioconjugate Design
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the success of a molecule hinges on the synergistic function of its three core components: the antibody, the cytotoxic payload, and the chemical linker that joins them.[1][] The linker, or spacer, is far more than a simple bridge. It is a critical determinant of the ADC's overall physicochemical properties, stability, pharmacokinetics (PK), efficacy, and safety profile.[3][4] A well-designed linker must ensure the conjugate remains intact in systemic circulation to prevent premature release of the potent payload—a major cause of off-target toxicity—while enabling its efficient release at the target site.[][5]
Hydrophobicity is a significant challenge in ADC development. Many potent cytotoxic payloads are inherently lipophilic, which can induce aggregation of the final ADC product, especially at higher drug-to-antibody ratios (DAR).[6][7] This aggregation can lead to rapid clearance from circulation, reduced tumor penetration, and potential immunogenicity, ultimately compromising the therapeutic window.[4][7][8] Consequently, the field has seen a significant trend towards the incorporation of hydrophilic spacers to mitigate these issues.[7][9]
This guide provides an in-depth biological evaluation of a specific hydrophilic spacer: 2-(2-Acetamidoethoxy)acetic acid . This molecule, a short, discrete polyethylene glycol (PEG)-like structure, offers a compelling alternative to traditional polymeric PEG chains or more hydrophobic linkers.[10][] We will objectively compare its performance with other common linker technologies, supported by established experimental principles and methodologies, to provide researchers, scientists, and drug development professionals with a comprehensive framework for linker selection and evaluation.
Physicochemical Profile: 2-(2-Acetamidoethoxy)acetic Acid
2-(2-Acetamidoethoxy)acetic acid, also known as Amino-PEG2-acetic acid, is a heterobifunctional linker featuring a terminal amino group and a carboxylic acid group.[][12] Its structure, containing a short di-ethylene glycol core, imparts key characteristics that are highly desirable in bioconjugation.
-
Defined Structure and Molecular Weight: Unlike traditional polymeric PEGs, which are mixtures of different chain lengths, this spacer is a discrete molecule with a defined structure and molecular weight. This homogeneity is crucial for producing well-characterized, uniform bioconjugates, simplifying analytical characterization and ensuring batch-to-batch consistency.[10]
-
Enhanced Hydrophilicity: The ethylene glycol units render the spacer highly water-soluble.[][13] When incorporated into a bioconjugate, particularly one with a lipophilic payload, this hydrophilicity helps to shield the payload's character, increase the overall solubility of the conjugate, and reduce the propensity for aggregation.[7] This is a primary mechanism for improving the conjugate's pharmacokinetic profile.[7][9]
-
Biocompatibility and Low Immunogenicity: PEG-like structures are well-known for being biologically inert and reducing the antigenicity of the molecules to which they are attached.[13]
Caption: Structure of an ADC with a 2-(2-Acetamidoethoxy)acetic acid spacer.
Comparative Analysis of Linker Technologies
The selection of a linker dictates the mechanism of payload release and profoundly impacts the bioconjugate's therapeutic index.[3] Linkers are broadly classified as cleavable or non-cleavable.[5][14] The 2-(2-Acetamidoethoxy)acetic acid structure is typically a component of a larger linker system and can be incorporated into either type, primarily serving to modulate physical properties.
| Linker Type / Component | Primary Function & Release Mechanism | Key Advantages | Potential Disadvantages |
| 2-(2-Acetamidoethoxy)acetic acid | Hydrophilic modifier | Improves solubility, reduces aggregation, enhances PK profile.[7][9] | Does not provide a cleavage mechanism on its own; must be part of a larger linker construct. |
| Peptide Linkers (e.g., Val-Cit) | Cleavable: Substrate for lysosomal proteases (e.g., Cathepsin B) that are abundant in the tumor microenvironment.[5][6] | High tumor selectivity, good plasma stability (in humans), enables bystander killing effect.[3][5] | Stability can be species-dependent (e.g., less stable in mouse plasma).[5] |
| Hydrazone Linkers | Cleavable: Acid-labile; designed to hydrolyze in the low pH environment of endosomes/lysosomes (pH 4.5-5.5).[][15] | Simple structure, targeted release in acidic intracellular compartments.[] | Can exhibit insufficient plasma stability, leading to premature payload release and off-target toxicity.[] |
| Disulfide Linkers | Cleavable: Reduced by high intracellular concentrations of glutathione, releasing the payload inside the cell.[14] | Exploits the differential redox potential between the extracellular and intracellular environments.[14] | Potential for premature cleavage in plasma; stability can be modulated by steric hindrance.[14] |
| Non-Cleavable Linkers (e.g., SMCC) | Non-Cleavable: Relies on the complete proteolytic degradation of the antibody in the lysosome to release the payload-linker-amino acid complex.[3][5] | High plasma stability, reduced risk of off-target toxicity.[5][14] | Released metabolite is often less membrane-permeable, limiting the bystander effect.[5][14] |
The primary advantage of incorporating a 2-(2-Acetamidoethoxy)acetic acid spacer into these systems is the enhancement of their drug-like properties.[9] For instance, conjugating a highly hydrophobic payload using a traditional peptide linker might lead to an ADC with poor pharmacokinetics. By inserting one or more 2-(2-Acetamidoethoxy)acetic acid units, the resulting conjugate gains hydrophilicity, which is expected to translate directly to improved plasma stability and a more favorable PK profile, without altering the specific enzymatic cleavage mechanism of the peptide component.
Caption: Hydrophilic spacers prevent aggregation, leading to improved PK.
Experimental Protocols for Biological Evaluation
To empirically validate the performance of a bioconjugate containing a 2-(2-Acetamidoethoxy)acetic acid spacer, a series of standardized in vitro and in vivo assays are required.
In Vitro Plasma Stability Assay
Causality: This assay is critical for assessing the linker's stability in a biological matrix. Premature cleavage in plasma leads to systemic toxicity and reduced efficacy. The goal is to quantify the amount of intact bioconjugate over time.
Methodology:
-
Preparation: Dilute the test bioconjugate to a final concentration of 100 µg/mL in fresh plasma (human, mouse, rat) from an appropriate source. Prepare control samples in phosphate-buffered saline (PBS).
-
Incubation: Incubate all samples in a temperature-controlled water bath at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 6, 24, 48, and 168 hours), collect an aliquot from each sample.
-
Quenching: Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.
-
Centrifugation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Analysis: Analyze the supernatant using an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC/MS), to quantify the percentage of remaining intact bioconjugate.[6][16]
-
Data Interpretation: Plot the percentage of intact bioconjugate versus time. A stable conjugate will show minimal degradation over the incubation period. Compare results across different species' plasma to identify potential species-specific enzymatic liabilities.[5]
In Vitro Cytotoxicity Assay (MTT/MTS Assay)
Causality: This assay determines the potency of the bioconjugate against target antigen-expressing cancer cells versus antigen-negative cells. It validates that the conjugate can internalize, release its payload, and induce cell death in a target-specific manner.
Methodology:
-
Cell Plating: Seed antigen-positive (target) and antigen-negative (control) cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the bioconjugate, the free payload, and a non-targeting control antibody. Remove the culture medium from the cells and add the different treatments.
-
Incubation: Incubate the plates for a period that allows for cell division and the drug to take effect (typically 72-120 hours) at 37°C in a humidified CO₂ incubator.
-
MTT/MTS Addition: Add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium) or MTS reagent to each well and incubate for 2-4 hours. Live, metabolically active cells will convert the tetrazolium salt into a colored formazan product.[15]
-
Measurement: Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth). A potent and specific bioconjugate will have a low IC₅₀ in antigen-positive cells and a significantly higher IC₅₀ in antigen-negative cells.
Caption: A typical workflow for the biological evaluation of a bioconjugate.
Conclusion and Future Perspectives
The 2-(2-Acetamidoethoxy)acetic acid spacer represents a valuable tool in the design of advanced bioconjugates. Its primary role as a hydrophilic modifier directly addresses one of the most significant challenges in the field: the poor solubility and high aggregation potential of conjugates carrying lipophilic payloads.[7] By improving the overall physicochemical properties of the molecule, this spacer contributes to enhanced plasma stability, more predictable and favorable pharmacokinetics, and ultimately, a wider therapeutic window.[4][9]
While it does not possess an intrinsic cleavage mechanism, its utility lies in its seamless integration into both cleavable and non-cleavable linker platforms. The ability to precisely tune the hydrophilicity of a conjugate by incorporating a defined number of these PEG-like units allows for a rational design approach to optimizing drug delivery vehicles.
Future research should focus on direct, head-to-head comparisons in both in vitro and in vivo models, where the only variable is the presence or number of 2-(2-Acetamidoethoxy)acetic acid units within an otherwise identical ADC construct. Such studies will provide definitive quantitative data on its impact on PK, efficacy, and safety, solidifying its position as a key enabling component in the next generation of targeted therapies.
References
- WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)
- CAS 134978-97-5 2-(2-(2-Aminoethoxy)ethoxy)acetic acid - BOC Sciences.
- US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)
- The effect of spacers in dual drug-polymer conjugates toward combin
- Comparison of each drug-linkers | Download Scientific Diagram - ResearchG
- A Comparative Guide to Alternative Linkers for Antibody-Drug Conjug
- A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evalu
- WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)
- Choosing Linkers for Antibody-Oligonucleotide Conjugates (AOCs)
- WO2019094395A2 - Hydrophilic linkers for antibody drug conjugates - Google P
- Linkers for ADCs - NJ Bio, Inc..
- The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modific
- 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 - ChemicalBook.
- How ADC Linkers Work: Controlling Stability & Drug Release - BOC Sciences.
- Preparation method of 2-(2-(2-aminoethoxy) ethoxy)
- Spacer engineering in nanoparticle–peptide conjugates boosts targeting specificity for tumor-associ
- The role of hydrophilic linkers in next-generation antibody-drug conjug
- Biological evaluation of a series of 2-acetamido-2-deoxy-D-glucose analogs towards cellular glycosaminoglycan and protein synthesis in vitro - PubMed.
- Assessing Parameter Impacts on ADC Efficacy and Toxicity: Capabilities and Limitations of Sensitivity Analysis in an Innovative Full Physiologically Based Pharmacokinetic Pharmacodynamic Framework - ScienceOpen.
- CAS 134978-97-5: 2-(2-(2-Aminoethoxy)ethoxy)acetic acid - CymitQuimica.
- Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjug
- Effect of Binding Linkers on the Efficiency and Metabolite Profile of Biomimetic Reactions Catalyzed by Immobilized Metalloporphyrin - MDPI.
- Impact of different spacers on the conjugation between Anderson-Evans polyoxometal
- ADCs off to the races in precision oncology research - BioXconomy.
- Evaluation of ADC Physicochemical Characteristics and Their Impact on Pharmacokinetics in Transgenic huFcRn Mice - TUprints.
Sources
- 1. synoligo.com [synoligo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
- 5. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. WO2019094395A2 - Hydrophilic linkers for antibody drug conjugates - Google Patents [patents.google.com]
- 7. The role of hydrophilic linkers in next-generation antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification | AxisPharm [axispharm.com]
- 10. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 12. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 [chemicalbook.com]
- 13. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 14. njbio.com [njbio.com]
- 15. The effect of spacers in dual drug-polymer conjugates toward combination therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to AEEA and Standard PEG Linkers: Impact on Cell Permeability for Advanced Drug Development
For researchers, scientists, and drug development professionals engaged in creating sophisticated bioconjugates such as Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. The linker not only connects the targeting moiety to the payload but also profoundly influences the overall physicochemical properties of the conjugate, including its ability to permeate cell membranes. This guide provides an in-depth comparison of the 2-(2-(2-aminoethoxy)ethoxy)acetic acid (AEEA) linker and standard polyethylene glycol (PEG) linkers, with a focus on their respective impacts on cell permeability, supported by established scientific principles and experimental methodologies.
Introduction: The Pivotal Role of Linkers in Cellular Uptake
The efficacy of many targeted therapies hinges on the ability of the therapeutic molecule to cross the cell membrane and reach its intracellular target. The linker component plays a multifaceted role in this process. An ideal linker should not only ensure the stability of the conjugate in circulation but also possess properties that favor cellular uptake. Key characteristics of a linker that influence cell permeability include its hydrophilicity, length, flexibility, and ability to engage in intramolecular interactions. These features collectively modulate the conjugate's size, shape, and interactions with the lipid bilayer of the cell membrane.
This guide will dissect the structural and functional nuances of AEEA and standard PEG linkers to provide a clear understanding of how each can be strategically employed to optimize the cell permeability of novel therapeutics.
Structural and Physicochemical Properties: AEEA vs. Standard PEG Linkers
While both AEEA and PEG linkers are utilized to enhance the hydrophilicity of bioconjugates, they possess distinct structural characteristics that translate into different functional attributes.
AEEA Linker: A Discrete and Flexible Hydrophilic Unit
The AEEA linker, with the chemical formula C6H13NO4, is a short, monodisperse compound characterized by two ethylene glycol units and a terminal carboxylic acid.[1] This defined structure provides several advantages in bioconjugation:
-
Discrete Length: Unlike traditional PEG polymers, AEEA is a single molecule, ensuring homogeneity in the final conjugate, which is a significant advantage for regulatory approval and consistent batch-to-batch performance.
-
Hydrophilicity: The ether oxygens and the terminal carboxyl group impart significant water solubility, which can help to counterbalance the hydrophobicity of many cytotoxic payloads or protein-binding ligands.[1][2]
-
Flexibility: The rotatable bonds within the AEEA structure provide conformational flexibility, which can be crucial for allowing the conjugated molecule to adopt a favorable orientation for interacting with and crossing the cell membrane.[1]
-
Reduced Steric Hindrance: Its relatively small size can minimize steric hindrance during the synthesis of complex bioconjugates.[1]
Standard PEG Linkers: Versatility in Length and Properties
Standard PEG linkers are polymers composed of repeating ethylene oxide units (–CH₂−CH₂−O–).[3] They are widely used in drug delivery to improve the solubility, stability, and pharmacokinetic profile of therapeutic molecules.[][5] Key properties include:
-
Tunable Length: PEG linkers are available in a wide range of lengths, from a few repeating units (e.g., PEG4, PEG8) to thousands, allowing for precise control over the spacing between the conjugated molecules and the overall hydrodynamic radius of the conjugate.[5]
-
High Water Solubility: The repeating ethylene oxide units form hydrogen bonds with water, making PEG highly soluble in aqueous environments.[3]
-
Biocompatibility and Low Immunogenicity: PEG is generally considered biocompatible and non-toxic, and it can create a "stealth" effect by forming a hydration shell that reduces recognition by the immune system.[3][6]
-
Polydispersity: It is important to note that longer PEG chains are often polydisperse, meaning they consist of a mixture of polymers with a range of molecular weights. However, monodisperse (or discrete) PEG (dPEG®) linkers are also available for applications requiring high homogeneity.[6]
The following table summarizes the key properties of AEEA and standard PEG linkers:
| Feature | AEEA Linker | Standard PEG Linkers |
| Composition | 2-(2-(2-aminoethoxy)ethoxy)acetic acid (a discrete molecule) | Repeating ethylene glycol units (–CH₂−CH₂−O–) |
| Homogeneity | Monodisperse | Can be monodisperse (short chains) or polydisperse (long chains) |
| Hydrophilicity | High | High, increases with chain length |
| Flexibility | High | High, increases with chain length |
| Primary Function | Short, hydrophilic spacer, reduces steric hindrance | Enhances solubility, stability, circulation time; provides variable spacing |
The Impact on Cell Permeability: A Mechanistic Comparison
The prevailing hypothesis is that for large molecules to passively diffuse across the cell membrane, they must be able to shield their polar surface area to minimize the energetic penalty of entering the hydrophobic lipid bilayer.[7][8] This can be achieved through conformational changes, such as folding, which are heavily influenced by the linker.
AEEA Linker: Facilitating Favorable Conformations
The short and flexible nature of the AEEA linker may promote the adoption of compact, folded conformations. These conformations can be stabilized by intramolecular hydrogen bonds, effectively "hiding" polar functional groups and presenting a more hydrophobic face to the cell membrane, thereby enhancing passive diffusion. While AEEA itself is hydrophilic, its role in enabling a dynamic conformational landscape could be a key determinant of permeability.
Standard PEG Linkers: A Complex Relationship with Permeability
The impact of standard PEG linkers on cell permeability is more nuanced and often depends on the length of the PEG chain.[9]
-
Short PEG Chains (e.g., PEG2-PEG4): Similar to AEEA, short PEG linkers can provide the necessary flexibility for the molecule to adopt a permeable conformation. Some studies on PROTACs have shown that shorter PEG linkers can lead to better cell permeability compared to longer chains or even some alkyl linkers.[10] This is attributed to their ability to facilitate the formation of intramolecular hydrogen bonds that shield the polar surface area.[8]
-
Long PEG Chains (e.g., >PEG8): While longer PEG chains significantly enhance aqueous solubility, they can also increase the hydrodynamic radius of the conjugate and may hinder passive diffusion across the cell membrane.[9] The large, flexible, and highly hydrated nature of a long PEG chain can create a significant energetic barrier to partitioning into the lipid bilayer. However, in some cases, longer PEG linkers have been shown to improve the overall pharmacokinetic profile of a drug by extending its circulation half-life, which can lead to increased accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[11]
The following diagram illustrates the hypothetical impact of linker choice on the conformational state and cell permeability of a bioconjugate.
Caption: Hypothetical model of linker impact on cell permeability.
Experimental Workflows for Assessing Cell Permeability
To experimentally validate the impact of linker choice on cell permeability, two widely accepted in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput assay that assesses the passive permeability of a compound across an artificial lipid membrane, providing a measure of its ability to cross the gastrointestinal tract or the blood-brain barrier by passive diffusion.[12]
Experimental Protocol:
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: The test compounds (conjugates with AEEA or different PEG linkers) are dissolved in a buffer at a specific pH and added to the donor plate wells.
-
Incubation: The donor plate is placed into a 96-well acceptor plate containing buffer, and the assembly is incubated for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [drug]_acceptor / [drug]_equilibrium)
Where V_D and V_A are the volumes of the donor and acceptor wells, respectively; Area is the surface area of the membrane; and Time is the incubation time.
The following diagram outlines the PAMPA workflow:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal drug absorption. It utilizes a human colon adenocarcinoma cell line that, when cultured, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[1][13]
Experimental Protocol:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a multi-well plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay (Apical to Basolateral): The test compound is added to the apical (upper) chamber, and the appearance of the compound in the basolateral (lower) chamber is monitored over time.
-
Efflux Assay (Basolateral to Apical): To assess the role of efflux transporters, the compound is added to the basolateral chamber, and its transport to the apical chamber is measured.
-
Sample Analysis: Samples are collected from the receiving chamber at various time points and analyzed by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is also determined to identify if the compound is a substrate for efflux pumps.
The diagram below illustrates the Caco-2 permeability assay workflow.
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Data Presentation and Interpretation
The results from permeability assays are typically presented in a tabular format, allowing for a direct comparison of the Papp values for different linker-drug conjugates.
Table 2: Hypothetical Comparative Permeability Data
| Conjugate | Linker | PAMPA Papp (x 10⁻⁶ cm/s) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| Payload-A | AEEA | 8.5 | 6.2 | 1.2 |
| Payload-B | PEG4 | 7.9 | 5.8 | 1.5 |
| Payload-C | PEG8 | 5.2 | 3.1 | 1.8 |
| Payload-D | PEG12 | 2.1 | 1.5 | 2.1 |
Note: This data is hypothetical and for illustrative purposes only.
Interpretation: In this hypothetical example, the conjugate with the AEEA linker shows the highest permeability in both assays, suggesting that its short, flexible nature may be optimal for this particular payload. As the PEG chain length increases, the permeability decreases, and the efflux ratio increases, indicating that the longer PEG conjugates may be weaker substrates for passive diffusion and stronger substrates for efflux pumps.
Conclusion and Future Perspectives
The choice between an AEEA linker and a standard PEG linker is a critical decision in the design of cell-permeable bioconjugates. While both offer the advantage of hydrophilicity, their impact on cell permeability is likely to be distinct.
-
AEEA linkers , being short, discrete, and flexible, may be particularly advantageous for promoting the adoption of compact, membrane-permeable conformations, especially for smaller payloads or when precise control over the linker length is paramount.
-
Standard PEG linkers provide a high degree of versatility. Short PEG chains can offer similar benefits to AEEA in terms of promoting favorable conformations. Longer PEG chains, while potentially hindering passive diffusion, can significantly improve the overall pharmacokinetic profile of the conjugate, which may be a more critical factor for in vivo efficacy in some therapeutic contexts.
Ultimately, the optimal linker choice will be context-dependent, relying on the specific properties of the targeting moiety and the payload. A systematic experimental evaluation using assays such as PAMPA and Caco-2 is essential to identify the linker that provides the best balance of solubility, stability, and cell permeability for a given therapeutic candidate. Future research focusing on direct, systematic comparisons of AEEA and a series of discrete PEG linkers will be invaluable in further elucidating the structure-permeability relationships that govern the cellular uptake of these complex and promising therapeutics.
References
-
ChemPep. (n.d.). Overview of PEG Linkers. Retrieved from a Google search.[3]
-
AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from a Google search.[]
-
Creative PEGWorks. (n.d.). PEG Linkers: Structure, Applications & Contributions. Retrieved from a Google search.[5]
-
BroadPharm. (2020, December 11). What are PEG Linkers?. Retrieved from a Google search.[6]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from a Google search.[13]
-
Pasut, G., & Veronese, F. M. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 46-57.[11]
-
Liwei Peptide. (n.d.). Fmoc-AEEA-OH. Retrieved from a Google search.[1]
-
PrecisePEG. (n.d.). How to Choose the Right PEG Linker for Your Research and Applications. Retrieved from a Google search.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). AEEA-AEEA: The Backbone of Advanced ADC Linker Chemistry. Retrieved from a Google search.[14]
-
WuXi AppTec DMPK. (2026, January 30). A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation. Retrieved from a Google search.[13]
-
Su, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3496-3518.[15]
-
MedchemExpress.com. (n.d.). AEEA-AEEA | ADC Linker. Retrieved from a Google search.[16]
-
Benchchem. (n.d.). The Crucial Role of PEG Linkers in PROTAC and ADC Development: An In-depth Technical Guide. Retrieved from a Google search.[9]
-
ADC Review. (2019, July 13). A Review of Cleavable Linkers. Retrieved from a Google search.[9]
-
BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates. Retrieved from a Google search.[17]
-
Sharma, S., et al. (2020). Antibody–Drug Conjugates: A Comprehensive Review. Cancer Research, 80(16), 3304-3315.[18]
-
ResearchGate. (n.d.). (A) Structure of a PNA monomer. (B) Structure of AEEA, the linker... | Download Scientific Diagram. Retrieved from a Google search.[19]
-
Wu, K., & Wang, P. (2026). The role of hydrophilic linkers in next-generation antibody-drug conjugates. Journal of Controlled Release, 114612.[2]
-
PurePEG. (2025, October 6). Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. Retrieved from a Google search.[20]
-
Ackerman, S. E., et al. (2019). Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates. Bioconjugate Chemistry, 30(12), 3049-3054.[21]
-
Aapptec Peptides. (n.d.). AEEA-AEEA [1143516-05-5]. Retrieved from a Google search.[22]
-
MedchemExpress.com. (n.d.). AEEA-AEEA | ADC Linker. Retrieved from a Google search.[23]
-
Benchchem. (n.d.). The Impact of Linker Hydrophilicity on ADC Pharmacokinetics: A Comparative Guide. Retrieved from a Google search.[24]
-
Foley, C. A., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. Journal of Medicinal Chemistry, 63(16), 8834-8848.[5]
-
Klein, J. E., et al. (2022). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 13(10), 1606-1612.[13]
-
Aragen Life Sciences. (n.d.). Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines. Retrieved from a Google search.[24]
-
Nguyen, J., et al. (2008). Effects of cell-penetrating peptides and pegylation on transfection efficiency of polyethylenimine in mouse lungs. Journal of Gene Medicine, 10(11), 1224-1234.[25]
-
Poongavanam, V., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(19), 13029-13040.[18]
-
Benchchem. (n.d.). Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide for Researchers. Retrieved from a Google search.[12]
- Wang, B., et al. (2018). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm, 9(1), 12-20.
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. A PAMPA study of the permeability-enhancing effect of new ceramide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PEGylation and Cell-Penetrating Peptides: Glimpse into the Past and Prospects in the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. diva-portal.org [diva-portal.org]
- 19. PAMPA | Evotec [evotec.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Pegylation of Antimicrobial Peptides Maintains the Active Peptide Conformation, Model Membrane Interactions, and Antimicrobial Activity while Improving Lung Tissue Biocompatibility following Airway Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 25. A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05992F [pubs.rsc.org]
The Fulcrum of Efficacy: A Comparative Study of Rigid vs. Flexible Linkers in Drug Conjugates, Featuring AEEA
In the intricate dance of targeted therapeutics, the linker connecting a targeting moiety to a potent payload is not merely a tether but a critical determinant of success. Its physicochemical properties—flexibility, rigidity, length, and stability—profoundly influence the efficacy, safety, and pharmacokinetic profile of advanced modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][] This guide provides an in-depth comparative analysis of two distinct linker classes: the highly flexible 2-(2-(2-aminoethoxy)ethoxy)acetic acid (AEEA) linker and the more structurally defined, protease-cleavable valine-citrulline-p-aminobenzyloxycarbonyl (Val-Cit-PABC) system, which serves as a benchmark for a more rigid design in the context of ADCs.[3][4]
Through this comparative lens, we will explore the causal relationships between linker architecture and conjugate performance, supported by experimental insights and detailed protocols for their evaluation.
The Great Divide: Flexible vs. Rigid Linkers
The choice between a flexible and a rigid linker is a pivotal decision in the design of a drug conjugate, with each offering a unique set of advantages and disadvantages.[5]
-
Flexible Linkers , exemplified by polyethylene glycol (PEG)-based structures like AEEA, are characterized by their conformational freedom.[6][7] This pliancy can be advantageous in facilitating the interaction between the conjugate's components and their biological targets, such as the formation of a productive ternary complex in PROTACs.[7] Their hydrophilicity often enhances the solubility of the overall conjugate, a crucial factor when dealing with hydrophobic payloads.[8]
-
Rigid Linkers , on the other hand, provide a more defined spatial separation between the targeting and payload moieties.[5] This can be beneficial in preventing unwanted interactions between the two and maintaining their independent functions.[5] In some cases, a rigid structure can lead to improved binding affinity by reducing the entropic penalty of binding.[9]
This guide will now delve into the specifics of our two representative linkers, AEEA and Val-Cit-PABC, to illuminate these concepts with concrete examples.
A Tale of Two Linkers: AEEA and Val-Cit-PABC
The Flexible Virtuoso: AEEA
AEEA, or {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid, is a hydrophilic and highly flexible linker.[10] Its structure, composed of repeating ethoxy units, imparts significant water solubility and conformational mobility.[11][12] In the realm of drug conjugates, AEEA is often employed as a non-cleavable linker, meaning the payload is released upon the complete degradation of the targeting antibody within the lysosome.[13][14][15]
Key Physicochemical Properties of AEEA:
| Property | Description | Source |
| Flexibility | High conformational freedom due to the ethylene glycol backbone. | [11] |
| Solubility | Excellent water solubility. | [16][17][18][19] |
| Cleavability | Typically used in a non-cleavable format. | [13][14][15] |
| Applications | ADCs, PROTACs, peptide modifications. | [10][13][14][15] |
The inherent flexibility of AEEA allows it to act as a passive spacer, ensuring the payload does not interfere with the binding of the targeting moiety. Its hydrophilicity can be a significant asset in preventing aggregation, a common challenge with highly potent, hydrophobic payloads.[]
The Rigid Workhorse: Val-Cit-PABC
The Val-Cit-PABC linker is a more complex, enzymatically cleavable system that has become a gold standard in ADC development.[3][4] It consists of a valine-citrulline dipeptide, which is a substrate for the lysosomal protease Cathepsin B, and a self-immolative para-aminobenzylcarbamate (PABC) spacer.[3][21] While possessing some degree of rotational freedom, the dipeptide and PABC components create a more defined and rigid structure compared to the AEEA chain.
Mechanism of Action of the Val-Cit-PABC Linker:
The action of the Val-Cit-PABC linker is a two-step intracellular process:[3]
-
Enzymatic Cleavage: Following internalization of the ADC into the target cell, it is trafficked to the lysosome. The high concentration of Cathepsin B in the lysosome cleaves the amide bond between the citrulline and the PABC spacer.[4][21]
-
Self-Immolation: The cleavage of the dipeptide triggers a 1,6-elimination reaction in the PABC spacer, leading to the release of the unmodified, active payload.[21]
Mechanism of Val-Cit-PABC linker cleavage.
Head-to-Head Comparison: AEEA vs. Val-Cit-PABC
The choice between a flexible, non-cleavable linker like AEEA and a more rigid, cleavable system like Val-Cit-PABC has profound implications for the resulting conjugate's performance.
| Feature | Flexible Linker (AEEA) | Rigid Linker (Val-Cit-PABC) |
| Payload Release | Relies on antibody degradation in the lysosome. | Enzymatic cleavage by Cathepsin B in the lysosome.[3][4] |
| Bystander Effect | Limited, as the payload is released within the target cell. | Can induce a bystander effect if the released payload is cell-permeable.[4] |
| Stability | Generally high systemic stability.[22] | Stable in human plasma, but can be susceptible to premature cleavage by carboxylesterases in mouse plasma.[23][24][25] |
| Solubility | Excellent hydrophilicity can improve the solubility of hydrophobic payloads.[8] | The dipeptide and PABC components are more hydrophobic than AEEA.[26] |
| Synthetic Complexity | Relatively straightforward synthesis.[12] | More complex multi-step synthesis.[27] |
Experimental Protocols for Linker Evaluation
To empirically assess the performance of conjugates with different linkers, a series of in vitro and in vivo experiments are essential.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the linker and the integrity of the ADC in plasma.
Methodology:
-
Incubate the ADC (with either AEEA or Val-Cit-PABC linker) in human and mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Analyze the samples by hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and detect any premature drug release.[24]
-
For the Val-Cit-PABC linker, the release of the payload can also be quantified by LC-MS/MS.[25]
Workflow for in vitro plasma stability assay.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Plate target cancer cells that express the antigen of interest.
-
Treat the cells with serial dilutions of the ADC (with either AEEA or Val-Cit-PABC linker).
-
Incubate for a defined period (e.g., 72 or 96 hours).
-
Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo).
-
Calculate the IC50 (the concentration of ADC that inhibits cell growth by 50%).
Protocol 3: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
Methodology:
-
Implant human tumor xenografts into immunodeficient mice.
-
Once the tumors reach a specified size, randomize the mice into treatment groups (vehicle control, ADC with AEEA linker, ADC with Val-Cit-PABC linker).
-
Administer the treatments intravenously at a predetermined dose and schedule.
-
Monitor tumor growth and body weight over time.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.[24]
Conclusion
The choice between a rigid and a flexible linker is a nuanced decision that must be guided by the specific goals of the drug development program. The flexible, hydrophilic AEEA linker offers advantages in terms of solubility and synthetic accessibility, making it a valuable tool for delivering hydrophobic payloads via a non-cleavable mechanism. In contrast, the more rigid, cleavable Val-Cit-PABC system provides a well-established mechanism for controlled intracellular drug release, which can be leveraged to achieve a bystander effect. A thorough understanding of the interplay between linker chemistry and biological activity, supported by rigorous experimental evaluation, is paramount to the design of safe and effective targeted therapeutics.
References
- An In-Depth Technical Guide to the Val-Cit-PABC Linker in Antibody-Drug Conjugates. Benchchem.
- A Comparative Analysis of Rigid vs. Flexible Linkers in PROTACs: A Guide for Researchers. Benchchem.
- Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PubMed.
- AEEA-AEEA | CAS#1143516-05-5 | non-cleavable ADC linker. MedKoo Biosciences.
- Exo-Linker: Positional Reconfiguration Driving Significant Advances in ADC Stability and Efficacy. ADC Review | Journal of Antibody-drug Conjugates.
- Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by. SciSpace.
- A Comparative Guide to PEG-Based Linkers in Preclinical PROTAC Research. Benchchem.
- Val-Cit-PABC Linker: A Superior Platform for Antibody-Drug Conjugates. Benchchem.
- Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. PMC.
- AEEA-AEEA | ADC Linker. MedchemExpress.com.
- ADC Linker Technologies: Impact on Stability & Efficacy. BOC Sciences.
- Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry - ACS Publications.
- Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. ResearchGate.
- Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. PMC.
- (A) Structure of a PNA monomer. (B) Structure of AEEA, the linker... Download Scientific Diagram. ResearchGate.
- What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. iGEM.
- Application Note: Protocol for Assessing the Stability of an ADC with an Alkyne-Val-Cit-PAB-OH Linker. Benchchem.
- AEEA-AEEA, 1143516-05-5. BroadPharm.
- Fmoc-AEEA-AEEA. Advanced ChemTech.
- Linkers in PROTACs. Precise PEG.
- Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents.
- Exploring the Optimization of Linker Chemistries for ADCs. BioPharm International.
- Fusion Protein Linkers: Property, Design and Functionality. PMC.
- Rigid Linkers for Bioactive Peptides. PMC.
- Aminoethylethanolamine (AEEA).
- Fmoc-AEEA-OH CAS#166108-71-0. Apinnotech Co., Ltd.
- Environmental Fact Sheet (#31) AminoEthylEthanolAmine (AEEA). ERASM.
- Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PMC.
- Novel approaches for the rational design of PROTAC linkers. PMC.
- Guidelines for ADC Stability Studies. Porton Pharma Solutions.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state?.
- Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide. Benchchem.
- A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation. WuXi AppTec DMPK.
- An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). AxisPharm.
- ADC Linker Types: Selection & Design Guide. BOC Sciences.
- aminoethylethanolamine (aeea).
- How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. PurePEG.
- Linkers for ADCs. NJ Bio, Inc.
- ADC linkers: Definition and examples. ProteoGenix.
- Aminoethylethanolamine (AEEA) 2-(2-aminoethylamino)ethanol. Nouryon.
- Aminoethylethanolamine (AEEA). Dow Inc.
- Drug Conjugate Linkers and Their Effects on Drug Properties. WuXi AppTec DMPK.
- Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). MDPI.
- Synthesis and Biological Evaluation of Antibody Drug Conjugates Based on an Antibody Expression System: Conamax. ACS Omega - ACS Publications.
- Synthesis based on covalent capture and release (SCCR): a programmable strategy for automated preparation of protease-activatable molecules. bioRxiv.
- Development of a Novel Bioconjugation Platform for the Generation of Homogenous Antibody-Drug Conjugates. University of Cambridge.
Sources
- 1. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. static.igem.org [static.igem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Rigid Linkers for Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc-AEEA-OH CAS#166108-71-0 - Apinnotech Co., Ltd. [apnbiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. US20050187407A1 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 13. medkoo.com [medkoo.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. AEEA-AEEA, 1143516-05-5 | BroadPharm [broadpharm.com]
- 16. monsonco.com [monsonco.com]
- 17. erasm.org [erasm.org]
- 18. Aminoethylethanolamine (AEEA) 2-(2-aminoethylamino)ethanol [nouryon.com]
- 19. dow.com [dow.com]
- 21. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Synthesis based on covalent capture and release (SCCR): a programmable strategy for automated preparation of protease-activatable molecules | bioRxiv [biorxiv.org]
Safety Operating Guide
Personal protective equipment for handling 2-(2-Acetamidoethoxy)acetic acid
Executive Summary & Chemical Context
Compound: 2-(2-Acetamidoethoxy)acetic acid (CAS: 1076199-19-3) Synonyms: N-Acetyl-EG1-acid; (2-Acetamidoethoxy)acetic acid. Application: This compound is a short polyethylene glycol (PEG) derivative featuring a carboxylic acid and an acetamido group. It is a critical "linker" intermediate used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).[1]
The Safety Paradox: While PEG backbones are generally biologically inert, the functionalization (carboxylic acid/acetamido) and its role as a synthesis intermediate mean it must be treated with High Potency Compound (HPC) awareness .[1] In early-stage drug discovery, toxicological data is often incomplete. Therefore, we do not rely on the absence of data as evidence of safety; we rely on the Precautionary Principle .[1]
Risk Assessment & Hazard Identification
Based on Structure-Activity Relationships (SAR) and analogous PEG-linker protocols.[1]
| Hazard Category | Classification (GHS/CLP) | Operational Implication |
| Skin Corrosion/Irritation | Category 2 (H315) | Causes skin irritation upon contact.[2] The acetamido moiety increases polarity, potentially aiding dermal absorption. |
| Eye Damage/Irritation | Category 2A (H319) | Causes serious eye irritation.[2][3] Acidic functionality poses a risk to corneal tissue. |
| STOT - Single Exposure | Category 3 (H335) | May cause respiratory irritation if dust or aerosols are generated.[2] |
| Unknown Toxicity | Unclassified | As a research chemical, chronic toxicity (mutagenicity/reprotox) has likely not been fully established. Treat as a potential sensitizer. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Standard Laboratory Scale (<10g) handling.
A. Hand Protection (The "Double Barrier" Protocol)
Requirement: Nitrile Rubber (NBR). Do NOT use Latex.
-
Inner Glove: 4 mil (0.10 mm) Nitrile (Bright color for contrast).
-
Outer Glove: 5-6 mil (0.12-0.15 mm) Nitrile (Extended cuff).
-
Rationale: PEG linkers are often dissolved in polar aprotic solvents (DMF, DMSO) for conjugation. These solvents permeate latex rapidly. Nitrile offers superior chemical resistance to the solvent system which acts as the vehicle for the chemical.
-
Change Frequency: Immediately upon splash; every 2 hours of continuous handling.
B. Eye & Face Protection
Requirement: ANSI Z87.1 / EN 166 Safety Glasses with Side Shields.
-
Escalation: If handling fine powder outside a static-controlled weigh station, upgrade to Chemical Safety Goggles to prevent dust migration behind lenses.
C. Respiratory Protection
Primary Control: Certified Chemical Fume Hood (Face velocity: 0.3 – 0.5 m/s). Secondary Control (If Hood Unavailable): NIOSH N95 or CEN P2 particulate respirator.
-
Note: Respiratory PPE is rarely required if engineering controls (fume hood) are used correctly.[4]
D. Body Protection
Requirement: Flame-resistant (FR) Lab Coat + Long Pants + Closed-toe Shoes.
-
Material: 100% Cotton or Nomex/Kevlar blend. Avoid synthetic blends (polyester) which can melt into skin if flash-exposed to flammable solvents used in synthesis.
Operational Workflow: Safe Handling Protocol
Phase 1: Preparation & Weighing
-
Static Control: Use an antistatic gun or ionizer bar inside the weigh hood. PEG derivatives can be hygroscopic and static-prone, leading to "flying powder."
-
Taring: Tare the vial before opening the chemical container to minimize open-air time.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock.
Phase 2: Solubilization (Critical Step)
Most exposure incidents occur here due to splashes.[1]
-
Solvent Choice: Typically DMSO or DMF.
-
Addition: Add solvent slowly down the side of the vial to prevent aerosolization of the powder.
-
Vortexing: Cap tightly. Vortex in short bursts. Ensure the lid is chemically resistant (PTFE-lined caps preferred).
Phase 3: Spill Response
-
Solid Spill: Do not dry sweep. Cover with wet paper towels (water-dampened) to avoid dust, then wipe up.
-
Solution Spill: Cover with absorbent pads. Clean surface with 10% soap solution followed by water.
-
Decontamination: PEG linkers are water-soluble. Triple rinse contaminated surfaces with water.[2][5][6]
Waste Disposal & Deactivation[1]
Waste Code Assignment (US RCRA / EU LoW): Since 2-(2-Acetamidoethoxy)acetic acid is not specifically listed (P- or U-list), it is classified based on characteristics.
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Non-Hazardous Chemical Waste* | Collect in "Solid Chemical Debris" drum. Incineration is the preferred destruction method. |
| Liquid Waste (Aqueous) | Non-Hazardous Aqueous | Adjust pH to 6-9. Check local sewer codes; usually requires collection if >1% concentration. |
| Liquid Waste (Organic) | Hazardous (Ignitable/Toxic) | If dissolved in DMF/DMSO/Methanol, dispose in "Non-Halogenated Organic Solvents" stream.[1] |
*Note: Even if "Non-Hazardous" by strict RCRA definition, best practice in pharma R&D is to incinerate all linker intermediates to prevent environmental accumulation.[1]
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting PPE based on the physical state of the chemical.
Figure 1: Decision tree for selecting appropriate Personal Protective Equipment based on physical state and engineering controls.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]1]
-
European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets. Version 4.0. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]1]
-
PubChem. (n.d.). Compound Summary: 2-(2-Acetamidoethoxy)acetic acid. National Library of Medicine. [Link] (Verified via CAS 1076199-19-3 search)[1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
